molecular formula C36H44N6O6 B133100 BQ-610 CAS No. 141595-53-1

BQ-610

Cat. No.: B133100
CAS No.: 141595-53-1
M. Wt: 656.8 g/mol
InChI Key: QHSRPPJQBFQWSC-OJDZSJEKSA-N
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Description

Overview of Endothelin Peptides (ET-1, ET-2, ET-3)

The endothelin family comprises three distinct isopeptides: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). First identified as a powerful vasoconstrictor, ET-1 is the most potent and extensively studied of the three. nih.govrpsg.org.uk These peptides are characterized by a common structure, including two essential disulfide bridges. They are produced by a variety of cells, most notably vascular endothelial cells. rpsg.org.uk The biological activity of these peptides is mediated through their interaction with specific cell surface receptors.

Endothelin Receptor Subtypes (ETA and ETB) and their Physiological Roles

Two primary endothelin receptor subtypes have been identified and cloned: ETA and ETB. rpsg.org.uk These receptors belong to the G-protein coupled receptor superfamily and exhibit different affinities for the endothelin isopeptides.

ETA Receptors: These receptors show a higher affinity for ET-1 and ET-2 compared to ET-3. rpsg.org.uk They are predominantly located on vascular smooth muscle cells. The primary functions mediated by ETA receptor activation are vasoconstriction and cellular proliferation. nih.govrpsg.org.uk

ETB Receptors: In contrast, ETB receptors bind all three endothelin isopeptides with nearly identical high affinity. rpsg.org.uk They are found on endothelial cells, where their activation leads to the release of vasodilators like nitric oxide and prostacyclin, thus promoting vasodilation. nih.govrpsg.org.ukatsjournals.org ETB receptors are also involved in inhibiting growth and inflammation and promoting sodium excretion. nih.gov

The opposing actions of these two receptor subtypes create a finely tuned system for regulating vascular homeostasis. nih.gov For instance, the vasoconstriction induced by ETA receptor stimulation can be counteracted by the ETB-mediated release of vasodilators. atsjournals.org

Therapeutic Relevance of Endothelin Receptor Antagonism in Research

The profound effects of the endothelin system, particularly the potent vasoconstrictor and mitogenic actions of ET-1 via the ETA receptor, have implicated it in the pathophysiology of numerous cardiovascular and renal diseases. Consequently, the blockade of these receptors has become a significant area of investigation. Research using endothelin receptor antagonists has provided valuable insights into conditions such as pulmonary arterial hypertension, heart failure, and ischemic organ damage. nih.govrpsg.org.uk The non-selective antagonist, bosentan (B193191), for example, has been used clinically for the treatment of pulmonary arterial hypertension. nih.gov

Historical Context and Development of Endothelin Receptor Antagonists for Research

Following the discovery of endothelins, a significant effort was undertaken to develop pharmacological agents that could block their actions. This led to the creation of a wide range of peptide and non-peptide antagonists. rpsg.org.uk Early antagonists, such as BQ-123, were peptide-based and demonstrated selectivity for the ETA receptor. rpsg.org.uk These initial compounds were crucial for early experimental studies that aimed to elucidate the role of the endothelin system in various disease models. rpsg.org.uk Subsequently, non-peptide antagonists were developed, some of which were selective for a single receptor subtype, while others, like bosentan, were mixed ETA/ETB antagonists. rpsg.org.ukatsjournals.org This diverse arsenal (B13267) of antagonists has allowed researchers to probe the specific contributions of each receptor subtype in different physiological and pathological contexts.

Introduction to BQ-610 as a Key Research Compound

BQ-610 is a potent and highly selective peptide antagonist of the ETA receptor. nih.govnih.govredalyc.org Its selectivity allows for the specific investigation of ETA-mediated pathways, distinguishing them from effects mediated by ETB receptors. This property has made BQ-610 an invaluable tool in a multitude of preclinical research settings. Studies have utilized BQ-610 to explore the role of ETA receptors in diverse biological processes, including cigarette smoke-induced cell proliferation in airways, myocardial injury following ischemia, and the process of luteolysis. nih.govredalyc.orgoregonstate.edu

Detailed Research Findings with BQ-610

The application of BQ-610 in various experimental models has yielded specific and important findings, highlighting the role of the ETA receptor in different pathologies.

Research AreaExperimental ModelKey Findings with BQ-610
Ischemic Myocardial Injury Ligation of the left anterior descending coronary artery in catsBQ-610 administration significantly protected the ischemic myocardium from ultrastructural damage, including muscle fiber swelling, myofibril disorganization, and mitochondrial swelling. oregonstate.edu
Pulmonary Biology Sprague-Dawley rats exposed to cigarette smokePretreatment with BQ-610 reduced smoke-induced cell proliferation in the airway epithelium and wall, as well as in the pulmonary arterial vasculature, indicating that these effects are at least partially mediated by ETA receptors. nih.gov
Cardiovascular Function Isolated perfused rat lungBQ-610 prevented ET-1-induced vasoconstriction, confirming that this effect is primarily mediated by the ETA receptor. atsjournals.org
Reproductive Physiology Ovine model of spontaneous luteolysisChronic infusion of BQ-610 into the corpus luteum blocked luteolysis and extended the functional lifespan of the corpus luteum in a subset of treated ewes, suggesting a mediatory role for ET-1 via the ETA receptor in this process. redalyc.org

These studies, among others, underscore the utility of BQ-610 as a selective pharmacological probe. By specifically blocking the ETA receptor, researchers can delineate its contribution to complex biological responses, paving the way for a deeper understanding of the endothelin system.

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRPPJQBFQWSC-OJDZSJEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161768
Record name BQ 610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141595-53-1
Record name BQ 610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ 610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization of Bq 610 As an Endothelin Receptor Antagonist

Receptor Selectivity and Affinity Profile

The pharmacological characterization of BQ-610 highlights its remarkable selectivity for the ETA receptor, distinguishing it from other endothelin receptor antagonists.

BQ-610 exhibits high selectivity for the endothelin A (ETA) receptor. In in vitro studies, BQ-610 has been shown to be approximately 30,000 times more effective in inhibiting ETA receptors compared to ETB receptors. ersnet.orgersnet.org Its half-maximal inhibitory concentration (IC₅₀) for ETA receptors is reported to be 20 nM. merckmillipore.comphysiology.orgnih.gov This high affinity for ETA receptors is further supported by studies in human ciliary muscle cells, where BQ-610 demonstrated a pKj of 9.96 for inhibiting phospholipase C (PLC) activity stimulated by endothelin-1 (B181129) (ET-1). arvojournals.org

In human mesangial cells, BQ-610 effectively competed with 125I-labeled ET-1, occupying approximately 82% of the binding sites, indicating the presence of abundant high-affinity ETA receptors. physiology.org Similarly, in rat adipocytes, BQ-610 was able to displace 125I-ET-1 binding, and analysis revealed a predominance of ETA receptor mRNA, further confirming the ETA subtype as the primary receptor in these cells. nih.gov These findings collectively underscore BQ-610's strong and specific binding to ETA receptors.

The comparative potency of BQ-610 against ETA and ETB receptors demonstrates its pronounced selectivity. As noted, BQ-610 is approximately 30,000 times more potent at ETA receptors than at ETB receptors in vitro. ersnet.orgersnet.org

While BQ-610 inhibits ET-1-induced mitogenesis in ovine airway smooth muscle cells with an IC₅₀ of 20 nM, the selective ETB antagonist BQ-788 exhibits a more potent antagonism for ETB receptors with an IC₅₀ of 3.5 nM in the same context. physiology.orgnih.gov This highlights the distinct selectivity of BQ-610 for ETA over ETB.

Further evidence of its selectivity comes from studies where BQ-610, as a selective ETA receptor blocker, did not inhibit cAMP formation induced by endothelins in rabbit tracheal smooth muscle, an effect that was instead inhibited by the selective ETB receptor blocker BQ-788. nih.gov Similarly, in rat brain structures like the subfornical organ and median eminence, BQ-610 did not alter ET-induced phosphoinositide metabolism, which was found to be mediated by ETB receptors. nih.gov In 3T3-L1 adipocytes, BQ-610 completely prevented ET-1-stimulated lipolysis, whereas the ETB receptor antagonist BQ-788 had no effect, reinforcing BQ-610's ETA-specific action. nih.govphysiology.org

Table 1: Receptor Selectivity and Affinity of BQ-610

Receptor TypeIC₅₀ (nM)Selectivity Ratio (ETA vs. ETB)Reference
ETA20~30,000-fold more effective ersnet.orgersnet.orgmerckmillipore.comphysiology.org
ETBN/A- ersnet.orgersnet.org

Antagonistic Activity against Endothelin-Induced Effects

BQ-610 effectively antagonizes a range of physiological effects induced by endothelins, primarily through its blockade of ETA receptors.

BQ-610 has been shown to attenuate the endothelin-induced reduction in cardiac output. In studies on open-chest rats, endothelin-1 (ET-1) alone caused a significant reduction in cardiac output by 62%. However, pretreatment with BQ-610 attenuated this reduction to 27%, demonstrating a substantial protective effect. ahajournals.orgnih.govahajournals.org BQ-610 also prevented, in part, the ET-induced fall in stroke volume. ahajournals.orgahajournals.org Furthermore, BQ-610 alone can lead to a slight increase in cardiac output, associated with a reduction in total peripheral resistance. ahajournals.orgahajournals.orgnih.gov In a rat model of heatstroke, prior administration of BQ-610 (0.5 mg/kg, i.v.) appreciably alleviated the decreased cardiac output observed during the condition. jst.go.jp

Table 2: Effect of BQ-610 on Endothelin-Induced Reduction in Cardiac Output (in Open-Chest Rats)

Treatment GroupChange in Cardiac Output (%)Reference
ET-1 alone-62 ahajournals.orgnih.govahajournals.org
BQ-610 + ET-1-27 ahajournals.orgnih.govahajournals.org

A key antagonistic activity of BQ-610 is its ability to prevent endothelin-induced vasoconstriction. merckmillipore.comnih.govahajournals.orgjci.orgatsjournals.orgnih.gov In open-chest rats, ET-1 caused a significant increase in total peripheral resistance by 190%. Pretreatment with BQ-610 substantially reduced this increase to 89%, indicating its effectiveness in mitigating vasoconstrictive responses. ahajournals.orgnih.gov BQ-610 was found to be more effective than molsidomine (B1677406) in preventing ET-induced vasoconstriction. ahajournals.orgnih.gov

The vasoconstrictive effect of ET-1 in rats is primarily mediated by ETA receptors, and BQ-610 has been shown to significantly reduce this effect. ahajournals.orgjci.org In isolated perfused rat lungs, BQ-610 successfully prevented ET-1-induced vasoconstriction. atsjournals.orgnih.gov Moreover, in a newborn mouse model, BQ-610 prevented the hypoxia-induced increase in medial wall thickness in pulmonary arteries, suggesting its role in preventing pulmonary vascular remodeling mediated by ETA receptor activation. nih.gov

Table 3: Effect of BQ-610 on Endothelin-Induced Increase in Total Peripheral Resistance (in Open-Chest Rats)

Treatment GroupChange in Total Peripheral Resistance (%)Reference
ET-1 alone+190 ahajournals.orgnih.gov
BQ-610 + ET-1+89 ahajournals.orgnih.gov

BQ-610 inhibits the activation of adenylate cyclase induced by both endothelin-1 (ET-1) and endothelin-3 (ET-3), with an IC₅₀ of 28.2 nM. merckmillipore.com In human ciliary muscle cells, ET-1 stimulated cyclic adenosine (B11128) monophosphate (cAMP) production with an EC₅₀ of 5.2 nM. This ET-1-induced cAMP increase was inhibited by BQ-610, with a mean pKj of 11.19 ± 0.33, indicating that this effect was mediated by the ETA receptor subtype. arvojournals.org Similarly, in ciliary muscle cells isolated from bovine and cat, BQ-610 inhibited ET-1-induced cAMP accumulation in a dose-dependent manner, with IC₅₀ values of 11 nM for bovine and 19.5 nM for cat. arvojournals.org

Table 4: Inhibition of Endothelin-Induced Adenylate Cyclase Activation by BQ-610

Inducing AgentCell Type/TissueIC₅₀ (nM)Reference
ET-1 and ET-3General28.2 merckmillipore.com
ET-1Human Ciliary Muscle CellspKj = 11.19 ± 0.33 arvojournals.org
ET-1Bovine Ciliary Muscle11 arvojournals.org
ET-1Cat Ciliary Muscle19.5 arvojournals.org

Molecular Mechanisms and Intracellular Signaling Pathways Modulated by Bq 610

Regulation of Cell Proliferation and Mitogenesis

BQ-610 plays a significant role in regulating cellular proliferation, particularly in contexts where Endothelin-1 (B181129) (ET-1) acts as a pro-mitogenic factor.

Endothelin-1 (ET-1) is recognized as a mitogen for airway smooth muscle cells. researchgate.net BQ-610 effectively inhibits ET-1-induced mitogenesis in these cells in a concentration-dependent manner, with an IC₅₀ of 20 nM. merckmillipore.com Studies in human optic nerve head astrocytes (hONAs) further support this, showing that ET-1 acts as a mitogen, and BQ-610 completely blocks both the ET-1-induced cell proliferation and the associated calcium response, indicating a clear involvement of ETAR. arvojournals.org Similarly, in cultured mouse fibroblasts, BQ-610 was observed to partially reduce ERK1/2 phosphorylation and block the proliferative effects induced by ET-1. researchgate.net

Cigarette smoke is a known inducer of cell proliferation within the airway epithelium and wall, as well as in the endothelial and wall components of peribronchiolar and perialveolar ductular arteries. physiology.orgnih.gov This smoke-induced proliferation is, at least in part, mediated through the stimulation of endothelin-A receptors. physiology.orgnih.gov

BQ-610 has been shown to significantly attenuate this proliferative response. Pretreatment with BQ-610 reduced the peribronchiolar arterial endothelial and perialveolar ductular arterial wall proliferation to control levels. physiology.orgnih.gov While it significantly reduced, it did not entirely abrogate, the smoke-induced proliferation in the airway epithelial, airway wall, and perialveolar ductular arterial endothelial compartments. physiology.orgnih.gov An experimental study involving Sprague-Dawley rats exposed to cigarette smoke demonstrated that BQ-610 substantially decreased cell proliferation across various lung compartments, underscoring the role of endothelin-A receptors in this process. physiology.orgnih.gov

Table 1: Effect of BQ-610 on Cell Proliferation in Rat Lung Exposed to Cigarette Smoke

Lung CompartmentCigarette Smoke Effect on ProliferationBQ-610 Pretreatment Effect on ProliferationReference
Airway EpitheliumSignificant increaseReduced (not totally abrogated) physiology.orgnih.gov
Airway WallSignificant increaseReduced (not totally abrogated) physiology.orgnih.gov
Peribronchiolar Arterial EndotheliumSignificant increaseReduced to control levels physiology.orgnih.gov
Perialveolar Ductular Arterial EndotheliumSignificant increaseReduced (not totally abrogated) physiology.orgnih.gov
Perialveolar Ductular Arterial WallSignificant increaseReduced to control levels physiology.orgnih.gov

Modulation of Key Signaling Cascades

BQ-610's antagonistic action on ETAR directly impacts several intracellular signaling cascades, notably the MAPK/ERK pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that relays signals from the cell surface to the nucleus. This pathway is fundamental in regulating diverse cellular processes, including growth, division, and differentiation. qiagen.comwikipedia.org Within this cascade, MAPK/ERK Kinase 1 and 2 (MEK1/2) serve as upstream kinases that activate ERK1/2 through dual phosphorylation. wikipedia.orgnews-medical.net Endothelin-1 (ET-1) is known to activate these MAPK pathways. researchgate.net

BQ-610 has been consistently shown to reduce ERK1/2 phosphorylation, thereby interfering with the downstream signaling events. In cultured mouse fibroblasts, BQ-610 partially reduced ERK1/2 phosphorylation that was induced by ET-1. researchgate.net Similarly, in human extravillous trophoblast (EVT) cells, ET-1 stimulated the phosphorylation of ERK-1 and ERK-2, and pre-incubation with BQ-610 abrogated these effects. uwo.ca Further evidence comes from studies on rabbit basilar artery, where BQ-610 significantly inhibited the immunoprecipitation of MAPK by ET-1. ahajournals.org In 3T3-L1 adipocytes, BQ-610 effectively prevented the ET-1-induced increases in phospho-ERK1/2 levels. oup.com

Table 2: BQ-610's Effect on ERK1/2 Phosphorylation

Cell Type / TissueStimulusEffect of BQ-610 on ERK1/2 PhosphorylationReference
Cultured mouse fibroblastsET-1Partially reduced researchgate.net
Human extravillous trophoblast cellsET-1Abrogated uwo.ca
Rabbit basilar arteryET-1Significantly inhibited ahajournals.org
3T3-L1 adipocytesET-1Prevented increases oup.com

Endothelin-1 (ET-1) has been observed to cause a significant time- and dose-dependent decrease in adiponectin expression in 3T3-L1 adipocytes. nih.govportlandpress.com Crucially, this down-regulatory effect was inhibited by the ET type A receptor (ETAR) antagonist BQ-610. nih.gov Further investigation revealed that specific inhibitors of MAPK/ERK kinase (MEK1/2), such as PD98059 and U0126, which block the activation of ERKs, also prevented the ET-1-induced down-regulation of adiponectin. nih.gov These findings collectively suggest that ET-1 regulates adiponectin expression through the MAPK/ERK pathway, and BQ-610 prevents this down-regulation by antagonizing the ETAR, thereby interrupting the signaling cascade. nih.gov

Impact on p38 MAPK Activity

The influence of BQ-610 on p38 Mitogen-Activated Protein Kinase (MAPK) activity appears to be context-dependent. In cultured cardiac myocytes subjected to mechanical strain, Endothelin-1 (ET-1) stimulates both p38 MAPK and Extracellular Signal-Regulated Kinase (ERK) activity. In this setting, BQ-610 has been shown to reduce the strain-dependent activation of p38 MAPK activity by approximately 40% to 45%. This suggests that a significant portion of the p38 MAPK induction in response to mechanical strain is mediated through local ET-1 generation and subsequent ETAR activation. ahajournals.org

However, in studies investigating preadipocyte growth, ET-1 signaling stimulated the phosphorylation of various proteins, but p38 MAPK was not among them. physiology.orgnih.gov Furthermore, neither a p38 MAPK inhibitor nor a protein kinase C (PKC) inhibitor altered the effects of Endothelin-3 (ET-3) on preadipocyte growth. nih.gov Similarly, a p38 MAPK antagonist did not affect the influence of ET-1 on preadipocyte proliferation. nih.govphysiology.org These findings indicate that while BQ-610 can modulate p38 MAPK activity in specific cellular contexts like cardiac myocytes, it does not appear to play a direct role in p38 MAPK signaling pathways relevant to preadipocyte growth.

Table 1: Influence of BQ-610 on p38 MAPK Activity

Cell Type / ConditionEndothelin StimulusEffect on p38 MAPK ActivityBQ-610 EffectReference
Cultured Cardiac Myocytes (mechanical strain)ET-1StimulatesReduces activation by 40-45% ahajournals.org
3T3-L1 PreadipocytesET-1No stimulationNo alteration physiology.orgnih.govphysiology.org
3T3-L1 PreadipocytesET-3No alterationNo alteration nih.gov

Regulation of AMPK, JNK/c-JUN, and STAT3 Pathways in Preadipocyte Growth

BQ-610 significantly impacts the regulation of key signaling pathways involved in preadipocyte growth, particularly those mediated by Endothelin-3 (ET-3) and Endothelin-1 (ET-1). In 3T3-L1 white preadipocytes, ET-3 induces increases in both cell number and bromodeoxyuridine (BrdU) incorporation, indicating enhanced proliferation. BQ-610 effectively suppresses these ET-3-induced increases by inhibiting the phosphorylation of AMP-activated protein kinase (AMPK), c-JUN, and Signal Transducer and Activator of Transcription 3 (STAT3) proteins. nih.govfrontiersin.org This suggests that ET-3 stimulates preadipocyte growth through the ETAR, with AMPK, JNK/c-JUN, and STAT3 pathways being crucial downstream mediators. nih.govfrontiersin.org

Similarly, in human preadipocytes, ET-1 stimulates the phosphorylation of AMPK, c-JUN, and STAT3. BQ-610 treatment blocks the ET-1-induced increase in cell growth and the phosphorylation levels of AMPK, PKC, and STAT3 proteins. physiology.org In 3T3-L1 preadipocytes, BQ-610 also blocks the ET-1-induced increase in cell proliferation and the phosphorylated levels of ERK, c-JUN, STAT3, AMPK, and PKCα/βII proteins. nih.govphysiology.org These findings underscore BQ-610's role in modulating preadipocyte proliferation by interfering with ETAR-mediated activation of these critical growth-related pathways.

Table 2: BQ-610's Regulation of Preadipocyte Growth Pathways

Cell TypeEndothelin StimulusPathway/ProteinEffect of EndothelinBQ-610 EffectReference
3T3-L1 White PreadipocytesET-3AMPK phosphorylationIncreasedSuppressed nih.govfrontiersin.org
c-JUN phosphorylationIncreasedSuppressed nih.govfrontiersin.org
STAT3 phosphorylationIncreasedSuppressed nih.govfrontiersin.org
Human PreadipocytesET-1AMPK phosphorylationStimulatedBlocked physiology.org
c-JUN phosphorylationStimulatedBlocked physiology.org
STAT3 phosphorylationStimulatedBlocked physiology.org
3T3-L1 PreadipocytesET-1ERK phosphorylationStimulatedBlocked nih.govphysiology.org
c-JUN phosphorylationStimulatedBlocked nih.govphysiology.org
STAT3 phosphorylationStimulatedBlocked nih.govphysiology.org
AMPK phosphorylationStimulatedBlocked nih.govphysiology.org
PKCα/βII phosphorylationStimulatedBlocked nih.govphysiology.org

Influence on Phospholipase C and Inositol-1,4,5-triphosphate Pathways in Adiponectin Secretion

BQ-610 plays a critical role in modulating adiponectin secretion by influencing the Phospholipase C (PLC) and Inositol-1,4,5-triphosphate (IP3) pathways. Acute treatment with ET-1 significantly stimulates adiponectin secretion in 3T3-L1 adipocytes. oup.comnih.govoup.com This stimulatory effect is notably inhibited by BQ-610, indicating the involvement of the ETAR. oup.comnih.govoup.com

Further research has demonstrated that this ET-1-stimulated adiponectin release is mediated through the inositol-1,4,5-triphosphate pathway, as evidenced by its inhibition by the IP3 receptor blocker 2-APB and the phospholipase C inhibitor U73122. oup.comnih.govoup.com This mechanism involves ET-induced PLC activation, which leads to the generation of IP3. IP3, in turn, is a second messenger that triggers the release of intracellular calcium. oup.comoup.comopen.edu Therefore, BQ-610's antagonism of the ETAR effectively disrupts this signaling cascade, preventing the ET-1-induced increase in adiponectin secretion.

Table 3: BQ-610's Influence on Adiponectin Secretion Pathways

Cell TypeEndothelin StimulusPathway/MoleculeEffect of EndothelinBQ-610 EffectKey MediatorsReference
3T3-L1 AdipocytesET-1Adiponectin secretionStimulatedInhibitedETAR, PLC, IP3 oup.comnih.govoup.com

Effects on Cytosolic Calcium ([Ca2+]i) Signaling

The effects of BQ-610 on cytosolic calcium ([Ca2+]i) signaling are specific to the type of endothelin receptor involved. While cytosolic calcium acts as a crucial second messenger in various signal transduction processes, usp.brbmglabtech.commdpi.com studies in cultured human microglia have shown that ET-1-induced changes in [Ca2+]i were not altered in the presence of BQ-610, a selective ETAR antagonist. nih.gov Instead, these changes were significantly reduced by the selective ETB antagonist BQ-780 (BQ-788). nih.gov This indicates that in human microglia, ET-1 primarily mediates its effects on [Ca2+]i through ETB receptors, rather than ETARs, which are the target of BQ-610.

However, it is generally understood that ET-induced phospholipase C (PLC) activation leads to the generation of inositol-1,4,5-triphosphate (IP3), which subsequently results in Ca2+ influx. oup.comoup.comopen.edu IP3 binds to IP3-gated calcium channels located on the endoplasmic reticulum (ER) membrane, causing stored Ca2+ to be released into the cytosol, leading to transient increases in [Ca2+]i. open.eduusp.br Therefore, in contexts where ET-1 signaling through ETAR does activate PLC and IP3 pathways, BQ-610 would indirectly influence [Ca2+]i by blocking the initial receptor activation. The specific study in human microglia highlights the importance of receptor subtype specificity in mediating calcium responses.

Table 4: BQ-610's Effects on Cytosolic Calcium Signaling

Cell TypeEndothelin StimulusEffect on [Ca2+]iBQ-610 EffectPrimary Receptor InvolvedReference
Human MicrogliaET-1IncreasedNo alterationETB Receptor nih.gov
General (ETAR-mediated PLC/IP3 activation)ET-1IncreasedIndirect inhibition (via ETAR blockade)ETAR oup.comoup.comopen.edu

Interplay with Other Biological Modulators

BQ-610's role extends to influencing interactions with other crucial biological modulators, particularly in the context of nitric oxide synthase pathways and catecholaminergic activity.

Interaction with Nitric Oxide Synthase (NOS) Pathways

The interaction of BQ-610 with Nitric Oxide Synthase (NOS) pathways is characterized by its specificity for the ETAR. Studies in the rat anterior hypothalamus have shown that Endothelin-1 (ET-1) and Endothelin-3 (ET-3) stimulate NOS activity. nih.govconicet.gov.ar However, this stimulatory effect was inhibited by a selective ETB antagonist, BQ-788, but notably not by BQ-610, a selective ETAR antagonist. nih.govconicet.gov.ar This indicates that in the context of ET-1 and ET-3 stimulating NOS activity in the rat anterior hypothalamus, the primary receptor involved is the ETB receptor, and therefore BQ-610 does not directly interfere with this specific NOS pathway activation. Nitric oxide (NO) is synthesized by NOS isoforms and acts as a signaling molecule, often through cGMP-mediated phosphorylation. f1000research.com

Table 5: BQ-610's Interaction with Nitric Oxide Synthase (NOS) Pathways

Tissue/RegionEndothelin StimulusEffect on NOS ActivityBQ-610 EffectPrimary Receptor InvolvedReference
Rat Anterior HypothalamusET-1, ET-3StimulatedNo inhibitionETB Receptor nih.govconicet.gov.ar

Influence on Catecholaminergic Activity (e.g., Tyrosine Hydroxylase)

BQ-610 significantly influences catecholaminergic activity, primarily through its antagonism of ETAR, particularly impacting Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. nih.govnih.govabcam.com

In DOCA-Salt hypertensive rats, acute blockade of ETAR by BQ-610 in the olfactory bulb led to a reduction in blood pressure and heart rate. Critically, it also decreased the expression of total TH and its phosphorylated forms, diminished TH mRNA expression, and accelerated enzyme degradation via the proteasome pathway. nih.gov Chronic administration of BQ-610 further demonstrated its impact, preventing the increase in TH activity and expression (mRNA and protein) observed in the right olfactory bulb of DOCA-Salt hypertensive rats. mdpi.com Importantly, BQ-610 did not exert these hemodynamic or TH-modulating effects in normotensive animals, suggesting a specific role in hypertensive conditions. mdpi.com

The influence of BQ-610 on TH activity can vary by brain region and endothelin isoform. In the rat posterior hypothalamus, both ET-1 and ET-3 diminished TH activity, and this response was abolished by both BQ-610 (ETAR antagonist) and BQ-788 (ETBR antagonist), indicating involvement of both receptor subtypes. nih.gov Conversely, in the rat anterior hypothalamus, ET-1 and ET-3 also diminished TH activity, but this effect was blocked by BQ-788 (ETBR antagonist) but not by BQ-610 (ETAR antagonist). nih.gov This highlights a nuanced and region-specific role for BQ-610 in modulating catecholaminergic activity.

Table 6: BQ-610's Influence on Tyrosine Hydroxylase (TH) Activity

Tissue/ConditionEndothelin StimulusEffect on TH Activity/ExpressionBQ-610 EffectPrimary Receptor(s) InvolvedReference
Olfactory Bulb (DOCA-Salt Hypertensive Rats)ET-1 (implied)Increased (in hypertension)Decreased TH expression/activity, diminished mRNA, accelerated degradationETAR nih.govmdpi.com
Posterior Hypothalamus (Rat)ET-1, ET-3DiminishedAbolished (effect on TH activity)ETAR, ETBR nih.gov
Anterior Hypothalamus (Rat)ET-1, ET-3DiminishedNo effectETBR nih.gov

In Vitro Investigations of Bq 610 S Biological Activities

Vascular and Airway Smooth Muscle Studies

Investigations into BQ-610's effects on vascular and airway smooth muscle have provided insights into its role in modulating contractile responses mediated by endothelin receptors.

Studies in Isolated Porcine Aortic Smooth Muscle

Isolated porcine aortic smooth muscle cells are known to respond to endothelin-1 (B181129) (ET-1), exhibiting an increase in intracellular calcium levels upon stimulation nih.gov. As a highly selective ETA receptor antagonist, BQ-610 is understood to counteract the contractile effects mediated by ET-1 through this receptor subtype scbt.com. While direct studies on BQ-610's impact on porcine aortic smooth muscle contraction are not explicitly detailed in some reports, analogous studies in other vascular tissues, such as rabbit basilar artery, demonstrate that BQ-610 (at 10-6 mmol/L) significantly inhibits ET-1-induced contraction ahajournals.org. This suggests a similar inhibitory action of BQ-610 on ET-1-mediated vasoconstriction in porcine aortic smooth muscle.

Investigations in Isolated Perfused Rat Lungs

In isolated perfused rat lungs, BQ-610 has been utilized to characterize endothelin receptor subtypes and their functional roles nih.gov. Studies revealed that BQ-610, as an ETA-receptor antagonist, prevented the marked decrease in vascular conductance induced by 1 nmol of ET-1 nih.govciteab.com. Conversely, pretreatment of lungs with BQ-610 exacerbated the bronchoconstriction caused by 1 nmol of ET-1, making it comparable to the effect observed with 1 nmol of the ETB-receptor agonist IRL 1620 nih.govciteab.com. This indicates a complex interplay between ETA and ETB receptors in modulating pulmonary responses.

Effects on Pulmonary Vasculature

BQ-610's effects on pulmonary vasculature are primarily observed through its antagonistic action on ETA receptors. In isolated perfused rat lungs, BQ-610 dose-dependently prevented the vasoconstriction induced by ET-1 nih.gov. The main effect of ETA-receptor stimulation is vasoconstriction, which BQ-610 effectively attenuates nih.govciteab.com. However, the ET-1-induced release of 6-keto-PGF1 alpha, a stable prostacyclin metabolite, was not blocked by BQ-610, unlike the mixed ETA-/ETB-receptor antagonist bosentan (B193191) nih.govciteab.com. This suggests that the release of prostacyclin in this context is mediated by ETB receptors, which are not antagonized by BQ-610.

Table 1: Effects of BQ-610 on Endothelin-1 Induced Responses in Isolated Perfused Rat Lungs

Agonist/AntagonistEffect on Vascular ConductanceEffect on BronchoconstrictionEffect on 6-keto-PGF1 alpha ReleaseCitation
ET-1 (1 nmol)Marked decreaseInduced bronchoconstrictionProvoked release nih.govciteab.com
BQ-610Prevented ET-1 induced decreaseAggravated ET-1 induced bronchoconstrictionNo effect on ET-1 induced release nih.govciteab.com

Response in Guinea-Pig Bronchi and Parenchymal Strips

Studies in guinea-pig bronchi and parenchymal strips have shown that BQ-610 influences ET-1-induced mechanical responses. ET-1 causes bronchoconstriction largely via ETB receptor stimulation in isolated guinea-pig bronchi oup.com. However, both ETA and ETB receptor antagonists have been found to reduce ET-1-induced increases in airway resistance in vivo oup.com. In in vitro experiments, a lower dose of BQ-610 significantly decreased changes in elastance (H) after ET-1 administration, while a higher dose also reduced changes in airway resistance (Raw), tissue damping (G), and tissue elastance (g) oup.com. This indicates that both ETA and ETB receptors are involved in the mediation of ET-1-induced constriction in the guinea-pig parenchyma oup.com. BQ-610 (at 10-7 M) was also effectively used as a specific ETA antagonist in guinea-pig lung parenchyma bioassays to assess ETB activity nih.gov.

Table 2: Effects of BQ-610 on ET-1 Induced Mechanical Parameters in Guinea-Pig Airways and Parenchyma

Parameter (Guinea-Pig)Effect of Lower Dose BQ-610Effect of Higher Dose BQ-610Citation
H (Elastance)Significantly decreasedSignificantly decreased oup.com
Raw (Airway Resistance)No significant effectReduced oup.com
G (Tissue Damping)Shortened duration of changesReduced oup.com
g (Tissue Elastance)Increased duration of changesReduced oup.com

Cellular and Tissue-Specific Responses

Beyond smooth muscle, BQ-610 has been investigated for its effects on specific cellular responses, particularly in the context of cell migration.

Brain Endothelial Cell Migration Studies

Endothelin-1 (ET-1) is a potent inducer of migration in primary human brain-derived microvascular endothelial cells nih.gov. These brain endothelial cells express both ETA and ETB receptors nih.gov. BQ-610, acting as an ETA receptor blocker, has been employed in studies to elucidate the role of ETA receptors in ET-1-induced brain endothelial cell migration nih.gov. When human brain endothelial cells were pretreated with BQ-610 (1 µM) for 30 minutes prior to ET-1 stimulation, it was found to suppress the ET-1-induced migratory response nih.gov. This indicates that the ETA receptor, targeted by BQ-610, plays a crucial role in mediating ET-1's pro-migratory effects on brain endothelial cells.

Adipocyte and Preadipocyte Research

Endothelin-1 (ET-1) plays a role in regulating adiponectin expression and secretion, as well as preadipocyte growth. BQ-610, by antagonizing the ETAR, modulates these processes.

Studies in 3T3-L1 adipocytes have shown that ET-1 causes a significant time- and dose-dependent decrease in adiponectin gene expression. This effect is completely prevented by pretreatment with the ETAR antagonist BQ-610 (10⁻⁵ M), but not by the ETBR antagonist BQ-788, indicating that the ETAR mediates this regulation. BQ-610 alone does not affect basal adiponectin mRNA expression oup.comnih.govoup.com.

Furthermore, acute ET-1 treatment significantly stimulates adiponectin secretion by 3T3-L1 adipocytes. This stimulated secretion is inhibited by BQ-610 (1 µM), as well as by inhibitors of the inositol-1,4,5-triphosphate pathway, suggesting that ET-1-stimulated adiponectin release is mediated through the ETAR and the inositol-1,4,5-triphosphate pathway oup.comnih.govnih.govoup.com. Chronic exposure to ET-1 (24 hours) significantly inhibits the ability of both insulin (B600854) and ET-1 to acutely stimulate adiponectin secretion nih.gov.

Table 1: Effect of BQ-610 on Adiponectin in 3T3-L1 Adipocytes

Treatment Group (Concentration)Adiponectin mRNA ExpressionAdiponectin SecretionReceptor MediationReference
ET-1 (10⁻⁸ M)DecreasedIncreasedETAR oup.comnih.govoup.com
BQ-610 (10⁻⁵ M) + ET-1 (10⁻⁸ M)Prevented decreaseInhibitedETAR oup.comnih.govoup.com
BQ-610 (1 µM) + ET-1 (100 nM)Not applicableSignificantly inhibitedETAR nih.gov
BQ-610 alone (10⁻⁵ M)No effect on basalNot specifiedNot applicable oup.comoup.com

Endothelin-1 (ET-1) stimulates the growth of 3T3-L1 preadipocytes in a concentration- and time-dependent manner, leading to an increased cell number and bromodeoxyuridine (BrdU) incorporation. Treatment with the ETAR antagonist BQ-610, but not the ETBR antagonist BQ-788, effectively blocks this ET-1-induced increase in cell proliferation nih.gov.

Similarly, Endothelin-3 (ET-3) also induces increases in both cell number and BrdU incorporation in 3T3-L1 white preadipocytes. Pretreatment with BQ-610, an ETAR antagonist, prevents these ET-3-induced increases in cell number and BrdU incorporation. BQ-610 also suppresses ET-3-induced increases in the phosphorylation of AMPK, c-JUN, and STAT3 proteins nih.govfrontiersin.org. These findings suggest that ET-3-altered preadipocyte growth is mediated through the ETAR pathway frontiersin.org.

Table 2: Effect of BQ-610 on Preadipocyte Growth in 3T3-L1 Cells

Treatment GroupEffect on Cell Proliferation (Cell Number/BrdU Incorporation)Receptor MediationReference
ET-1IncreasedETAR nih.gov
BQ-610 + ET-1Blocked ET-1 induced increaseETAR nih.gov
ET-3IncreasedETAR nih.govfrontiersin.org
BQ-610 + ET-3Prevented ET-3 induced increaseETAR nih.govfrontiersin.org

Optic Nerve Head Astrocytes (ONHAs) Proliferationarvojournals.orgnih.govnih.govarvojournals.org

Endothelin-1 (ET-1) is known to induce proliferation in cultured human and rat optic nerve head astrocytes (ONHAs). In human ONHAs, ET-1 (10 and 100 nM) causes a time-dependent proliferation. This proliferation, along with ET-1-induced elevation in intracellular calcium ([Ca²⁺]i), is completely blocked by the ETAR antagonist BQ-610, indicating ETAR involvement nih.gov.

Table 3: Effect of BQ-610 on ONHA Proliferation and Ca²⁺ Signaling

Cell TypeET-1 ConcentrationBQ-610 ConcentrationEffect on ProliferationEffect on [Ca²⁺]iReceptor MediationReference
Human ONHAs10, 100 nMNot specifiedCompletely blockedCompletely blockedETAR nih.gov
WT Rat ONHAs10⁻⁷ M1 µMReducedBlockedETAR arvojournals.orgnih.gov
WT Rat ONHAs10⁻⁷ M5 µMBlockedBlockedETAR arvojournals.orgnih.gov
TSL Rat ONHAs10⁻⁷ M1 µMReducedBlockedETAR arvojournals.orgnih.gov
Rat ONHAs (general)10⁻⁷ M10⁻⁶ MNo significant proliferationNot specifiedETA and ETB (both required) arvojournals.org

Studies on Ovine Luteal Cells and Progesterone (B1679170) Productionresearchgate.netoup.comproduccioncientificaluz.orgnih.govoup.com

Endothelin-1 (ET-1) has been shown to have anti-steroidogenic actions in ovine luteal cells, reducing both basal and LH-stimulated progesterone production. This effect of ET-1 on ovine luteal cells is reversed by preincubation with a selective ETAR antagonist, such as BQ-610 oup.com.

Chronic administration of BQ-610 into the corpus luteum (CL) of sheep has demonstrated a significant impact on luteal function and progesterone production. In a study where osmotic mini-pumps delivered BQ-610 (2 mg) into the CL of ewes, 3 out of 12 treated ewes did not show estrus before day 21, unlike vehicle-treated ewes oup.comproduccioncientificaluz.org. In these responsive ewes, luteal weights on day 21 were significantly greater (0.62 ± 0.05 g) compared to vehicle-treated ewes (0.39 ± 0.03 g). More notably, the luteal content of progesterone was substantially higher in BQ-610-treated ewes (20.9 ± 1.8 µg/g) than in vehicle-treated ewes (1.3 ± 1.0 µg/g) oup.comproduccioncientificaluz.org. Serum progesterone concentrations in these BQ-610-treated ewes remained above 1.5 ng/mL through day 21 oup.comproduccioncientificaluz.org. This suggests that BQ-610, by blocking ETAR, prevents luteolysis and maintains progesterone secretion, highlighting a luteolytic role for endogenous ET-1 via ETAR in sheep researchgate.netoup.comproduccioncientificaluz.orgnih.gov.

Table 4: Effect of BQ-610 on Ovine Luteal Function and Progesterone Production

Treatment GroupLuteal Weight (g) (Day 21)Luteal Progesterone Content (µg/g) (Day 21)Serum Progesterone (ng/mL) (through Day 21)Effect on LuteolysisReference
BQ-610 (2 mg)0.62 ± 0.05 (P < 0.001)20.9 ± 1.8 (P < 0.0001)> 1.5 (P < 0.01)Blocked oup.comproduccioncientificaluz.org
Vehicle0.39 ± 0.031.3 ± 1.0DecreasedObserved oup.comproduccioncientificaluz.org

Investigation in Cultured Mouse Fibroblastsnih.govphysiology.org

In cultured cardiac fibroblasts from mice, endothelin-1 (ET-1) acts as an autocrine stimulator of fibroblast proliferation. Atrial natriuretic peptide (ANP), produced by neighboring cardiac myocytes, acts as a paracrine inhibitor of this proliferation. Treatment with the ETAR antagonist BQ-610 (10⁻⁶ M) inhibits DNA synthesis in control fibroblast cultures, similar to the effect of ANP nih.gov. This finding supports the concept that locally produced ET-1 stimulates fibroblast proliferation and that blocking its receptor with BQ-610 can reduce this effect nih.gov.

Table 5: Effect of BQ-610 on DNA Synthesis in Mouse Cardiac Fibroblasts

Treatment Group (Concentration)Effect on ³H-thymidine Incorporation (DNA Synthesis)Reference
Control FibroblastsBaseline nih.gov
BQ-610 (10⁻⁶ M)Reduced nih.gov
ANP (10⁻⁷ M)Inhibited nih.gov

Characterization of ET-1 Receptor Gene Expression and Distribution in Pulmonary Artery Cellsnih.govphysiology.org

Studies on subendothelial (L1) and inner medial (L2) cells from the main pulmonary artery of sheep, particularly in models of chronic pulmonary hypertension (CPH), have investigated the gene and surface expression and activity of endothelin-1 receptors (ETA and ETB).

Quantitative real-time RT-PCR revealed that basal gene expression of both ETA and ETB receptors was significantly higher in L2 cells compared to L1 cells. In hypertensive L2 cells, ETB gene expression was significantly higher than in controls, while gene expression of both receptors in hypertensive L1 cells was similar to controls. Fluorescence-activated cell sorter analysis further confirmed the increased distribution of ETB in hypertensive L2 cells nih.govphysiology.org.

Regarding ET-1 internalization, exposure to exogenous ET-1 for 18 hours showed that only L2 cells internalized ET-1, and internalization by hypertensive L2 cells was significantly reduced compared to controls. Treatment with ETAR antagonist BQ-610 and ETBR antagonist BQ-788 demonstrated that both receptors contributed to the internalization of ET-1 in control L2 cells. However, in hypertensive cells, significant suppression of ET-1 internalization was observed only when both BQ-610 and BQ-788 were used in combination nih.govphysiology.org. This suggests altered receptor activity and contribution to ET-1 internalization in hypertensive conditions. The IC₅₀ for BQ-610 in control L2 cells for inhibiting exogenous ET-1 uptake was determined to be 0.5 µM physiology.org.

Table 6: Effect of BQ-610 on ET-1 Internalization in Sheep Pulmonary Artery L2 Cells

Cell TypeTreatmentEffect on ET-1 InternalizationReference
Control L2 cellsBQ-610 aloneContributed to internalization nih.govphysiology.org
Control L2 cellsBQ-788 aloneContributed to internalization nih.govphysiology.org
Hypertensive L2 cellsBQ-610 + BQ-788 (combination)Significant suppression nih.govphysiology.org
Hypertensive L2 cellsBQ-610 alone or BQ-788 aloneNo significant suppression nih.govphysiology.org

In Vivo Pharmacological and Physiological Studies with Bq 610

Cardiovascular System Hemodynamics

Blood Pressure Regulation

Studies in animal models have explored the role of BQ-610 in modulating blood pressure. In normotensive rats, acute administration of BQ-610 has been reported to cause a slight decrease in mean aortic pressure. uni-freiburg.de Another study in open-chest rats indicated that acute blockade of ETA receptors by BQ-610 had no immediate effect on blood pressure but led to vasodilation, characterized by a reduction in total peripheral resistance. uni-freiburg.debio-fount.com This vasodilation was associated with a subsequent increase in cardiac output. uni-freiburg.debio-fount.com

In contrast, investigations in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats demonstrated that BQ-610 dose-dependently reduced systolic blood pressure. nih.gov However, this effect was not observed in normotensive animals, suggesting that brain ETA receptors may play a significant role in chronic blood pressure elevation in hypertensive states but not in the physiological control of blood pressure in normotensive conditions. nih.gov

Cardiac Chronotropic Effects

The influence of BQ-610 on heart rate (chronotropic effects) has also been examined. Research in rats indicated that BQ-610 itself did not influence heart rate. uni-freiburg.debio-fount.com However, in the presence of endothelin-1 (B181129), BQ-610 administration resulted in an increase in heart rate after the termination of infusion, suggesting a potential unmasking of endothelin B (ETB) receptor-mediated chronotropic effects when ETA receptors are blocked. uni-freiburg.de

Organ-Specific Circulatory and Metabolic Effects

Regulation of Postnatal Intestinal Circulation and Oxygen Uptake

The effects of BQ-610 on the postnatal intestinal circulation and oxygen uptake have been studied in swine. Under normal hemodynamic conditions in vascularly isolated in vivo gut loops, selective blockade of ETA receptors with BQ-610 did not significantly affect gut vascular resistance or oxygen uptake in either 3-day-old or 35-day-old animals. citeab.comnih.gov

However, in in vitro studies using isolated gut loops, BQ-610 demonstrated age-dependent effects. In 3-day-old animals, BQ-610 significantly increased vasoconstriction when perfusion pressure was reduced below baseline, indicating an impairment of the autoregulatory response to reduced perfusion pressure. citeab.comnih.gov Furthermore, blockade of endogenous ET-1 activity with BQ-610 in 3-day-old animals significantly enhanced the capillary filtration coefficient and increased the oxygen extraction ratio. citeab.comnih.gov These findings suggest that ET-1 exerts an age-dependent effect on intestinal hemodynamics in the postnatal period, with a more pronounced impact in younger intestine, and ETA receptor blockade can influence oxygen transport under certain conditions. citeab.comnih.gov

Cerebral Vascular Responses to Endothelin (e.g., Vasospasm)

BQ-610 has been investigated for its effects on cerebral vascular responses, particularly in the context of cerebral vasospasm following subarachnoid hemorrhage (SAH). In experimental models of SAH in rabbits, endothelin is known to play a significant role in the development of cerebral vasospasm. nih.gov

Studies have shown that intracisternal administration of the ETA receptor antagonist BQ-610 had a therapeutic effect in reducing experimentally performed cerebral vasospasm. nih.gov Morphometric analysis of the basilar artery diameter in rabbits with SAH showed a significant reduction in constriction in the group treated with BQ-610 compared to the untreated SAH group. nih.gov

The following table illustrates the effect of BQ-610 on basilar artery constriction in an experimental SAH model:

GroupConditionBasilar Artery Constriction Compared to Control
Group A (Control)No SAH0% (Baseline)
Group B (SAH Untreated)Experimental SAH62%
Group C (SAH + BQ-610)Experimental SAH + Intracisternal BQ-61025%

*Data derived from experimental studies in rabbits. nih.gov

Histopathological examination of the basilar artery wall further supported the therapeutic effect of BQ-610 in mitigating vasospasm development. nih.gov

Endocrine and Reproductive System Modulation

Delay of Luteolysis and Effects on Progesterone (B1679170) Levels in Ruminants

Research in ruminants, such as sheep and dairy heifers, has explored the impact of BQ-610 on luteolysis and progesterone levels. Endothelin-1 is produced by luteal cells in several mammalian species and is involved in the regression of the corpus luteum (CL) in ruminants by binding to ETA receptors.

In dairy heifers, intrauterine infusion of BQ-610 has been shown to delay spontaneous luteolysis, evidenced by an extended elevation of plasma progesterone concentration. Heifers treated with BQ-610 maintained markedly higher levels of plasma progesterone compared to saline controls, particularly during the infusion period. This effect was also observed on day 21 of the estrous cycle, with BQ-610 treated heifers having higher progesterone levels.

Studies in sheep have similarly indicated that chronic delivery of BQ-610 into the CL can block luteolysis and lengthen the estrous cycle in some animals. Furthermore, in vitro studies have confirmed that BQ-610 can completely block the inhibitory effects of ET-1 on both basal and LH-stimulated progesterone production by luteal cells. These findings support the theory that ET-1 regulates luteal function in ruminants and that ETA receptor antagonism by BQ-610 can delay functional luteolysis and maintain progesterone synthesis.

Nervous System Interactions

Studies involving the administration of BQ-610 to the brain have demonstrated its influence on neuronal activity and receptor function within the nervous system. These interactions are particularly relevant in understanding the central mechanisms underlying various physiological processes.

Influence on Olfactory Bulb Catecholaminergic Activity

Investigations in animal models, such as DOCA-salt hypertensive rats, have explored the impact of BQ-610 on catecholaminergic activity within the olfactory bulb. The olfactory bulb is a brain structure increasingly recognized for its role in modulating cardiovascular function. unlp.edu.arnih.govmdpi.comconicet.gov.ar

Chronic treatment of hypertensive rats with BQ-610, an ETA antagonist, has been shown to reduce tyrosine hydroxylase (TH) activity in the right hemisphere of the olfactory bulb, without affecting the left side. unlp.edu.armdpi.comresearchgate.net Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis, and changes in its activity reflect alterations in catecholaminergic neurotransmission. nih.govconicet.gov.ar

Acute administration of BQ-610 into the brain has also been observed to decrease the expression, phosphorylation, and activity of TH in the olfactory bulb of hypertensive animals. nih.govconicet.gov.arsemanticscholar.org These findings suggest that brain ETA receptors play a significant role in the increased catecholaminergic activity observed in the olfactory bulb during salt-dependent hypertension. nih.govmdpi.comconicet.gov.arsemanticscholar.org The modulation of TH activity by BQ-610 indicates an interaction between the endothelinergic and catecholaminergic systems in this brain region, contributing to the understanding of central blood pressure regulation in hypertensive states. nih.govmdpi.comconicet.gov.ar

Effects on Brain Endothelin Receptor Activity

BQ-610 exerts its effects by selectively blocking endothelin A (ETA) receptors. scbt.com Studies have utilized BQ-610 to delineate the roles of ETA receptors in various brain regions and their downstream effects.

In the context of the olfactory bulb, BQ-610's ability to prevent the increase in TH activity and expression in hypertensive rats highlights the involvement of ETA receptors in regulating catecholaminergic tone in this area. nih.govmdpi.comconicet.gov.arsemanticscholar.org The observed changes in TH expression, including mRNA and protein levels, following BQ-610 administration further support the influence of ETA receptor activation on catecholamine synthesis pathways. nih.govmdpi.comconicet.gov.ar

Role of Bq 610 in Pathophysiological Models and Disease Research

Respiratory Pathologies

Endothelin-1 (B181129) Induced Airway and Parenchymal Constriction Models

Endothelin-1 (ET-1) is known to cause constriction in both the airways and parenchyma of the lung. Studies in guinea-pigs have investigated the involvement of ETA and ETB receptors in these responses using low-frequency pulmonary impedance measurements. ersnet.orgersnet.orgnih.gov

In these models, ET-1 administration led to significant dose-related increases in airway resistance (Raw), tissue damping (G), tissue elastance (H), and hysteresivity (η). ersnet.orgersnet.orgnih.gov Pretreatment with a lower dose of BQ-610 (20 nmol·kg⁻¹) resulted in a significantly decreased elevation only in H after a lower dose of ET-1. ersnet.orgersnet.orgnih.gov However, pretreatment with a higher dose of BQ-610 (80 nmol·kg⁻¹) significantly reduced the changes in all measured parameters (Raw, G, H, and η) induced by ET-1. ersnet.orgersnet.orgnih.gov This suggests that while ET-1 induces both airway and parenchymal constriction, both ETA and ETB receptors are involved, and a higher concentration of the ETA antagonist BQ-610 may also exert effects on ETB receptors or that there is an interaction between receptor subtypes. ersnet.orgersnet.org

Data from guinea-pig studies on the effect of BQ-610 on ET-1 induced pulmonary constriction:

Pretreatment (nmol·kg⁻¹)ET-1 Dose (nmol·kg⁻¹)Effect on RawEffect on GEffect on HEffect on η
20 BQ-6100.05No effectNo effectDecreasedNo effect
80 BQ-6100.05DecreasedDecreasedDecreasedDecreased
80 BQ-6100.2DecreasedDecreasedDecreasedDecreased
20 IRL 1038 (ETB antagonist)ET-1 dosesDecreasedReducedReducedReduced
20 ETR-P1/fl (ETA antagonist)ET-1 dosesDecreasedReducedReducedReduced

These findings indicate that ET-1 induces receptor-sensitive parenchymal reactions distinct from airway responses and that both ETA and ETB receptors contribute to ET-1 induced constriction in both compartments. ersnet.orgersnet.org

Cigarette Smoke-Induced Cell Proliferation in Lung Tissue Models

Cigarette smoke exposure has been shown to induce cell proliferation in the airways and pulmonary arterial vessels. Studies in rats have investigated the role of endothelin, specifically through ETA receptors, in this process using BQ-610. physiology.orgnih.govresearchgate.net

In Sprague-Dawley rats exposed to cigarette smoke, significant cell proliferation was observed in the airway epithelium and wall, the peribronchiolar arterial endothelial compartment, and both the endothelial and wall compartments of the perialveolar ductular arteries. physiology.orgnih.gov Pretreatment with BQ-610 reduced this smoke-induced cell proliferation. physiology.orgnih.gov Specifically, BQ-610 reduced proliferation in the peribronchiolar arterial endothelium and the perialveolar ductular arterial wall to control levels. physiology.orgnih.gov It also reduced, though did not completely abolish, proliferation in the airway epithelial, airway wall, and perialveolar ductular arterial endothelial compartments. physiology.orgnih.gov

These results suggest that cigarette smoke-induced cell proliferation in the airways and pulmonary arterial vessels is at least partially mediated by the stimulation of ETA receptors. physiology.orgnih.govscispace.com

Cardiovascular Disease Models

Hypertension Research (e.g., D2 Knockout Mice, DOCA-Salt Hypertensive Rats)

BQ-610 has been used in hypertension research to explore the involvement of ETA receptors in different experimental models.

In dopamine (B1211576) receptor type-2 (D2) knockout mice, which exhibit hypertension, the effects of ETA and ETB antagonists on blood pressure were examined. ahajournals.orgahajournals.orgjneurosci.org In these mice, the ETA antagonist BQ-610 had minimal effects on blood pressure in both D2 knockout mice and wild-type controls. ahajournals.orgahajournals.orgjneurosci.org This suggests that ETA receptors may not play a primary role in maintaining elevated blood pressure in this specific hypertension model. ahajournals.orgahajournals.org

In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, central endothelin systems are implicated in the development of hypertension. mdpi.comnih.gov Studies have evaluated the effect of central blockade of ETA receptors by BQ-610 on blood pressure and catecholaminergic activity in the olfactory bulb. mdpi.comnih.govnih.gov In DOCA-salt hypertensive rats, ETA blockade by BQ-610 dose-dependently reduced systolic blood pressure. mdpi.comnih.gov This effect was observed in hypertensive rats but not in normotensive animals, indicating that brain ETA receptors contribute significantly to chronic blood pressure elevation in this model. mdpi.comnih.gov BQ-610 also prevented the increase in tyrosine hydroxylase (TH) activity and expression in the right olfactory bulb of hypertensive animals. mdpi.comnih.govnih.gov

Data from DOCA-Salt Hypertensive Rats treated with BQ-610:

Treatment (Central Administration)Systolic Blood PressureHeart RateTH Activity (Right OB)TH Expression (Right OB)
Normotensive + BQ-610No significant changeNo changeNo changeNo change
DOCA-Salt + VehicleIncreasedNo changeEnhancedIncreased
DOCA-Salt + BQ-610 (lower dose)Dose-dependently reducedNo changePrevented increasePrevented increase
DOCA-Salt + BQ-610 (higher dose)Dose-dependently reducedNo changePrevented increasePrevented increase

These findings support the role of brain ETA receptors in the elevated blood pressure and altered catecholaminergic activity observed in DOCA-salt hypertension. mdpi.comnih.govnih.gov

Cerebral Vasospasm Following Subarachnoid Hemorrhage

Endothelin, a potent vasoconstrictor, is known to increase following subarachnoid hemorrhage (SAH) and contribute to the development of cerebral vasospasm. nih.govnih.govactaneurologica.be The role of ETA receptors in SAH-induced cerebral vasospasm has been investigated using BQ-610 in experimental models.

In a rabbit model of SAH, intracisternal administration of BQ-610, a selective ETA receptor antagonist, demonstrated a therapeutic effect in reducing cerebral vasospasm. nih.govnih.gov Morphometric analysis of the basilar artery showed that in the SAH group without treatment, the basilar artery lumen was significantly constricted compared to the control group. nih.gov In the group treated with intracisternal BQ-610, the constriction was significantly less severe compared to the untreated SAH group, with the lumen diameter being closer to that of the control group. nih.gov

These results suggest that ETA receptor activation plays a significant role in the cerebral vasospasm that occurs after SAH and that blockade of these receptors by BQ-610 can mitigate this effect. nih.govnih.gov Studies also suggest that both ETA and ETB receptors are involved in SAH-induced vasospasm in rabbits. nih.govcapes.gov.br

Myocardial Ischemia Models

The endothelin system has been implicated in myocardial ischemia-reperfusion injury. Studies have explored the effects of endothelin receptor antagonists, including those selective for ETA receptors like BQ-610, in experimental models of myocardial ischemia.

In an isolated constant flow perfused rat heart model subjected to ischemia and reperfusion, continuous infusion of BQ-610 had no effect on baseline perfusion or vessel size. nih.gov However, when ET-1 was applied superimposed on BQ-610 infusion, BQ-610 antagonized the effect of ET-1 on both perfusion and vessel size. nih.gov This indicates that BQ-610 can block the vasoconstrictive effects of exogenous ET-1 in the coronary microcirculation in this model.

Further research in a rat heart transplantation model of ischemia/reperfusion injury investigated the effects of selective ETA (BQ123) and ETB (BQ788) antagonists. oup.comcapes.gov.br While this study primarily focused on BQ123 and BQ788, it referenced findings where treatment with the ET-A receptor antagonist BQ610 showed a more pronounced mechanical and metabolic effect following ischemia. oup.com The study with BQ123 and BQ788 demonstrated that both selective ETA and ETB antagonists improved myocardial and endothelial functional recovery during early reperfusion. oup.comcapes.gov.br

These findings collectively suggest that ETA receptor activation contributes to the pathophysiology of myocardial ischemia and reperfusion injury and that ETA receptor blockade by compounds like BQ-610 can have protective effects by counteracting the vasoconstrictive actions of endothelin.

BQ-610 is a chemical compound that has been investigated for its role in various pathophysiological models and disease research, primarily acting as a selective endothelin A (ETA) receptor antagonist. Its effects have been studied in the context of carotid body hypersensitivity to hypoxia, inflammatory and immune disorders, ocular pathophysiology, and wound healing mechanisms.

Wound Healing and Tissue Repair Mechanisms BQ-610 has been studied for its effects on tissue repair processes, particularly in mucosal tissues.

Oral Mucosal Ulcer Healing In an animal model of buccal mucosal ulcer healing in rats, the administration of the selective ETA receptor antagonist BQ-610 was found to significantly impact the healing process.jpp.krakow.plnih.govAdministration of BQ-610, commenced on the day of ulcer onset, led to a reduction in the mucosal level of leptin and a marked decline (46.8%) in the rate of ulcer healing.jpp.krakow.plnih.govThis effect was concentration-dependent, with a reduction of up to 54.2% in mucosal leptin levels at 20 mg/kg BQ-610, accompanied by the decrease in healing rate.jpp.krakow.plIn contrast, administration of the selective ETB receptor antagonist BQ-788 resulted in only negligible changes in mucosal leptin levels and the rate of ulcer healing.jpp.krakow.plnih.govThese findings suggest that ET-1's effect on leptin production, which is associated with oral mucosal ulcer healing, is a consequence of ETA receptor activation.nih.gov

Data Tables:

Table 1: Effect of BQ-610 on Hypoxic Sensory Response (HSR) in CIH-Exposed Neonatal Rat Carotid Bodies

BQ-610 ConcentrationEffect on IH-induced Augmentation of HSRMaximal Effect
30 nMPrevented (dose-dependent)
100 nMPrevented (dose-dependent)
300 nMPrevented (dose-dependent)
1 µMPrevented (dose-dependent)Yes
3 µMNo further attenuation compared to 1 µM

*Data derived from preliminary studies mentioned in Source nih.gov.

Table 2: Effect of BQ-610 on ET-1-Induced Proliferation and Calcium Response in Human Optic Nerve Head Astrocytes (hONAs)

TreatmentET-1 Induced Cell ProliferationET-1 Induced Intracellular Calcium Elevation
ET-1 aloneIncreasedIncreased
ET-1 + BQ-610Completely BlockedCompletely Blocked

*Data derived from Sources arvojournals.orgnih.gov.

Table 3: Effect of BQ-610 on Mucosal Leptin Level and Oral Mucosal Ulcer Healing Rate in Rats

TreatmentMucosal Leptin LevelRate of Ulcer Healing
ControlBaselineBaseline
BQ-610ReducedDeclined (46.8%)
BQ-788Negligible changeNegligible change

Metabolic Dysfunction

Metabolic dysfunction is a complex state associated with disorders such as insulin (B600854) resistance, type 2 diabetes, and obesity researchoutreach.orgswissre.comnih.govnih.govresearchgate.nete-dmj.org. Studies employing BQ-610 have explored the involvement of the endothelin system in these conditions.

Insulin Resistance and Adipocyte Physiology

Research using BQ-610 has investigated the link between the endothelin system, insulin resistance, and the function of adipocytes. Endothelin-1 (ET-1), the primary ligand for ETA receptors, has been shown to influence glucose metabolism and adipocyte function researchgate.netphysiology.orgphysiology.org.

Studies in rat models of insulin resistance have utilized BQ-610 to elucidate the role of ET-1 acting via ETA receptors. In one study involving chronic insulin infusion in rats, BQ-610 treatment did not prevent the development of insulin resistance, although it did affect hypertension induced by the insulin infusion nih.govphysiology.org. This suggests that while the endothelin system is involved in the cardiovascular effects of hyperinsulinemia, the ETA receptor, as targeted by BQ-610 in this model, may not be the primary mediator of insulin resistance itself in this specific context nih.govphysiology.org.

However, other research indicates a more direct role for ET-1 and ETA receptors in insulin resistance at the tissue level. In studies using isolated small mesenteric arteries from insulin-resistant rats, the impaired vasodilation response to insulin was normalized in the presence of BQ-610 ahajournals.org. This finding suggests that enhanced activity of the ETA receptor contributes to the impaired vascular response to insulin observed in insulin resistance ahajournals.org.

Further investigations have focused on the direct effects of ET-1 on adipocytes and the role of ETA receptors, as examined with BQ-610. In mature 3T3-L1 adipocytes, ET-1 has been shown to induce lipolysis, characterized by increased glycerol (B35011) release researchgate.netphysiology.orgphysiology.org. This effect was prevented by treatment with BQ-610, but not with an ETB receptor antagonist (BQ-788), indicating that ET-1-induced lipolysis in these cells is mediated through the ETA receptor researchgate.netphysiology.orgphysiology.org. The mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway physiology.orgphysiology.org.

Moreover, ET-1 has been found to affect adiponectin expression and secretion in 3T3-L1 adipocytes nih.govoup.com. Adiponectin is an adipokine known for its insulin-sensitizing effects nih.govoup.com. ET-1 treatment led to a decrease in adiponectin expression, an effect inhibited by BQ-610, demonstrating ETA receptor mediation nih.govoup.com. Interestingly, acute ET-1 treatment also stimulated adiponectin secretion, and this effect was also inhibited by BQ-610, suggesting a distinct ETA receptor-mediated pathway for secretion involving the inositol-1,4,5-triphosphate pathway nih.govoup.com.

In isolated skeletal muscle strips, ET-1 pretreatment decreased insulin-stimulated glucose transport, and this effect was blocked by BQ-610, indicating an ETA receptor-mediated induction of insulin resistance in skeletal muscle in this in vitro setting diabetesjournals.org. Chronic in vivo administration of ET-1 in rats also led to whole-body insulin resistance, with decreased skeletal muscle glucose transport and impaired insulin signaling, suggesting that elevated ET-1 levels may contribute to insulin resistance in certain pathophysiological states diabetesjournals.org.

These findings collectively highlight the involvement of the endothelin system, particularly through the ETA receptor, in modulating insulin sensitivity and adipocyte function, as revealed through studies utilizing the selective antagonist BQ-610.

Data Tables

Based on the search results, specific quantitative data that could be presented in a structured table format include the effects of BQ-610 on glycerol release in 3T3-L1 adipocytes treated with ET-1.

Treatment Group (3T3-L1 Adipocytes)Glycerol Release (Arbitrary Units)Inhibition by BQ-610Reference
ControlBasal LevelN/A physiology.orgphysiology.org
ET-1 (10 nM)Increased significantly compared to controlYes (complete prevention) physiology.orgphysiology.org
ET-1 (10 nM) + BQ-610 (10 µM)Similar to basal levelYes physiology.orgphysiology.org
ET-1 (10 nM) + BQ-788 (10 µM)Increased significantly compared to controlNo physiology.orgphysiology.org

Another potential data point for a table relates to the effect of BQ-610 on insulin-induced vasodilation in insulin-resistant arteries.

Artery TypeTreatmentInsulin-Induced Vasodilation ResponseInhibition by BQ-610Reference
Control ArteriesInsulinConcentration-dependent vasodilationNo ahajournals.org
Insulin-Resistant ArteriesInsulinAbsentN/A ahajournals.org
Insulin-Resistant ArteriesInsulin + BQ-610 (100 nmol/L)Normalized vasodilationN/A ahajournals.org

Comparative Pharmacological Analyses and Synergy Studies Involving Bq 610

Comparison with Other ETA Receptor Antagonists (e.g., BQ-123, ETR-P1/fl)

BQ-610 has been compared with other ETA receptor antagonists, such as BQ-123 and ETR-P1/fl, to understand their relative potencies and effects in different experimental settings. Studies have indicated that BQ-610 can be significantly more potent than BQ-123 in certain contexts. For instance, in studies investigating circulatory changes during hypodynamic sepsis in rats, BQ-610 was found to be approximately 30 times more potent than BQ-123, a widely used ETA receptor antagonist. u-szeged.hu

Both BQ-610 and ETR-P1/fl, another ETA receptor antagonist, have been shown to effectively antagonize the in vivo effects of ET-1 mediated by ETA receptors. ersnet.orgersnet.org ETR-P1/fl is a novel antisense-homology box-derived peptide that binds to distinct regions of the ETA receptor. u-szeged.hu In guinea-pigs, both ETR-P1/fl and a higher dose of BQ-610 significantly decreased the elevation in airway resistance (Raw) and parenchymal elastance (H) induced by ET-1, indicating the involvement of ETA receptors in these responses. ersnet.orgersnet.org

While both BQ-610 and BQ-123 are selective ETA antagonists, their effectiveness can vary depending on the specific tissue or condition studied. For example, in isolated perfused rat lungs, both BQ-610 and BQ-123 prevented ET-1-induced vasoconstriction, which is primarily mediated by ETA receptors. nih.gov However, in some studies, BQ-123 did not significantly affect ET-1-induced increases in tissue resistance and lung elastance, whereas BQ-788 (an ETB antagonist) did, suggesting potential differences in their actions or the involvement of both receptor subtypes. ersnet.org

Comparison with ETB Receptor Antagonists (e.g., BQ-788, IRL 1038)

Comparisons between BQ-610 (ETA antagonist) and selective ETB receptor antagonists like BQ-788 and IRL 1038 have been crucial in elucidating the distinct roles of ETA and ETB receptors in various biological responses.

In studies on ET-1-induced mitogenesis in cultured ovine airway smooth muscle cells, both BQ-610 and BQ-788 inhibited proliferation in a concentration-dependent manner. BQ-788 demonstrated more potent antagonism (IC50 = 3.5 nM) compared to BQ-610 (IC50 = 20 nM), suggesting that both ETA and ETB receptor subtypes are utilized in this process. nih.gov

In guinea-pig airways, while BQ-610 and ETR-P1/fl (ETA antagonists) and IRL 1038 (ETB antagonist) all significantly decreased the ET-1-induced elevation in Raw, indicating involvement of both receptor types, studies in isolated guinea-pig bronchi suggested that bronchoconstriction is largely mediated via ETB receptor stimulation. ersnet.orgersnet.org

Studies in mesenteric arteries and veins of mice have shown differential effects. BQ-610 completely inhibited responses to ET-1 in mesenteric arteries, while BQ-788 did not affect arterial responses. In mesenteric veins, BQ-610 partially inhibited responses to ET-1, whereas BQ-788 had no effect, suggesting a possible functional interaction between ETA and ETB receptors in veins. nih.gov

In the context of ET-1-mediated inhibition of thick ascending limb chloride flux, ETB receptor antagonism with BQ-788 prevented the inhibitory effects, while ETA receptor antagonism with BQ-610 did not, supporting the hypothesis that ETB receptor activation alone is sufficient to mediate this effect. physiology.org

Research on optic nerve head astrocytes (ONHAs) revealed that both ETA and ETB receptor antagonism blunted ET-1-induced proliferation of wild-type ONHAs. However, ET-1-induced intracellular calcium ([Ca2+]i) increases were blocked by BQ-610 but not by BQ-788, indicating that ETA, but not ETB, is required for ET-1-induced [Ca2+]i elevation in these cells. arvojournals.org

In centrally mediated effects of ET-1 on bile secretion in rats, both the choleretic and cholestatic effects were abolished by central administration of BQ-610 but not by BQ-788, suggesting mediation primarily through ETA receptors in this context. conicet.gov.ar

Comparison with Mixed ETA/ETB Receptor Antagonists (e.g., Bosentan)

Mixed ETA/ETB receptor antagonists like Bosentan (B193191) block both receptor subtypes. Comparisons with BQ-610 highlight the specific contributions of ETA receptor blockade versus combined blockade.

In the isolated perfused rat lung, pretreatment with BQ-610, BQ-123, or Bosentan prevented ET-1-induced vasoconstriction. nih.gov This indicates that ETA receptor blockade alone is sufficient to inhibit this effect, similar to the action of a mixed antagonist.

In the context of ET-1-induced mitogenesis in ovine airway smooth muscle cells, Bosentan also inhibited proliferation with an IC50 of 20 nM, comparable to that of BQ-610, further supporting the involvement of both receptor subtypes, as BQ-788 was more potent. nih.gov

Studies on neonatal hypoxic pulmonary vascular remodeling in mice showed that BQ-610, an ETA blocker, completely prevented and partially reversed hypoxia-induced wall thickening and prevented the increase in right ventricle to left ventricle thickness ratio. nih.gov While Bosentan has also been studied in pulmonary hypertension, direct comparative data with BQ-610 in this specific neonatal model from the search results are limited. However, the effectiveness of selective ETA blockade by BQ-610 in this model underscores the significant role of ETA receptors in the observed remodeling.

Studies on Differential Receptor Subtype Involvement in Various Biological Responses

Research utilizing selective antagonists like BQ-610 and BQ-788 has been instrumental in dissecting the differential roles of ETA and ETB receptors in diverse physiological and pathological processes.

In the pulmonary system, studies in guinea-pigs demonstrated that ET-1 induces airway and parenchymal constriction, and both ETA and ETB receptors are involved in these responses, with varying contributions depending on the specific parameter measured and the location within the lung. ersnet.orgersnet.org BQ-610 and IRL 1038 significantly reduced ET-1-induced increases in airway resistance and parenchymal elastance. ersnet.orgersnet.org

In the cardiovascular system, the vasoconstrictive effects of ET-1 are primarily mediated by ETA receptors, as evidenced by the effectiveness of BQ-610 in preventing ET-induced vasoconstriction in rats. ahajournals.orgresearchgate.net The positive inotropic effect of ET-1, however, appears to be mediated by ETB receptors, as it was abolished by BQ-788 but still present after BQ-610 administration. ahajournals.org

Studies in insulin-resistant rats showed that the impaired vasodilation response to insulin (B600854) in mesenteric arteries was normalized by BQ-610 pretreatment, indicating an enhanced role of ETA receptors in this condition. ahajournals.org

In the central nervous system, ET-1 can influence bile secretion through vagal pathways, and studies with BQ-610 and BQ-788 suggest that ETA receptors are primarily involved in mediating both choleretic and cholestatic effects. conicet.gov.ar

Research on global cerebral ischemia and reperfusion in gerbils demonstrated that BQ-610 attenuated postischemic leukocyte-endothelium interactions and improved local microvascular perfusion, suggesting a role for endogenous ET-1 acting via ETA receptors in these microcirculatory disturbances. nih.gov

Combination Studies with Other Pharmacological Agents

BQ-610 has been used in combination studies with other pharmacological agents to investigate synergistic effects or to further understand the mechanisms underlying certain responses.

Interaction with Vasodilators (e.g., Molsidomine)

Studies have explored the interaction of BQ-610 with vasodilators like Molsidomine (B1677406), a nitric oxide (NO) donor. In rats, pretreatment with either Molsidomine or BQ-610 attenuated the ET-induced reduction of cardiac output and unmasked the positive inotropy of ET-1 by preventing ET-induced myocardial ischemia. ahajournals.orgahajournals.org BQ-610 was found to be more effective than Molsidomine in preventing ET-induced vasoconstriction. ahajournals.orgahajournals.org These findings suggest that both preventing vasoconstriction (via ETA blockade with BQ-610) and providing vasodilation (via NO donation with Molsidomine) can mitigate some of the detrimental cardiovascular effects of ET-1 and reveal its underlying positive inotropic effect mediated by ETB receptors. ahajournals.orgahajournals.org

Combination with MAPK/ERK Inhibitors (PD98059, U0126)

BQ-610 has been used in combination with inhibitors of the MAPK/ERK pathway, such as PD98059 and U0126, to investigate the signaling mechanisms downstream of ET receptors.

In cultured mouse fibroblasts and airway smooth muscle cells, both ET receptor antagonists (BQ-610 and BQ-788) and MEK1/2 kinase antagonists (U0126 and PD98059) were shown to block ET-1-induced proliferation and ERK1/2 phosphorylation. researchgate.net This indicates that ET-1-induced proliferation in these cells is mediated through both ETA and ETB receptors and involves the activation of the MAPK/ERK pathway. researchgate.net

Studies in adipocytes demonstrated that ET-1 stimulated resistin gene expression via ETA receptors, and this effect was blocked by BQ-610 but not BQ-788. oup.com Furthermore, inhibitors of ERK1/2 (U0126 and PD98059) also prevented the ET-1-induced increase in resistin mRNA levels and reduced the phosphorylation of ERK1/2, suggesting that the ETA receptor-mediated effect on resistin expression involves the activation of the ERK1/2 pathway. oup.comresearcher.life

In retinal and optic nerve damage induced by ET-1, U0126, a MEK inhibitor, inhibited ERK phosphorylation. cambridge.org While the study primarily focused on unoprostone, the mention of BQ-610 and BQ-788 in the context of examining whether ERK phosphorylation is mediated by ET receptors supports the link between ET receptor activation and MAPK/ERK signaling. cambridge.org

These combination studies highlight the complex interplay between ET receptor activation and intracellular signaling pathways like MAPK/ERK and demonstrate how selective ET receptor antagonists like BQ-610 can be used to dissect these intricate mechanisms.

Co-administration with p38 MAPK Inhibitors (SB-203580)

Studies have investigated the combined effects of BQ-610 and SB-203580, a selective inhibitor of p38α and p38β MAPK. guidetopharmacology.orgwikipedia.orgstemcell.combio-techne.com Research in cardiac myocytes subjected to mechanical strain demonstrated that both the ETA receptor antagonist BQ-610 and the p38 MAPK inhibitor SB-203580 could inhibit the strain-dependent activation of p38 MAPK activity. BQ-610 reduced this activation by approximately 40% to 45%, suggesting a significant contribution of endothelin to p38 MAPK induction under these conditions. ahajournals.org Predictably, SB-203580 completely blocked the strain-dependent activation of p38 MAPK. ahajournals.org

Further studies in the same model examined the impact on brain natriuretic peptide (BNP) gene transcription. ET-1, a ligand for the ETA receptor, increased human BNP promoter activity, an effect completely blocked by BQ-610. ahajournals.org SB-203580 produced a 35% reduction in ET-dependent human BNP promoter activity. ahajournals.org These findings indicate that while endothelin significantly contributes to p38 MAPK activation and subsequent gene transcription, p38 MAPK is a downstream effector in this pathway, and its complete inhibition by SB-203580 has a notable, though perhaps not complete, impact on the ET-1-mediated transcriptional response.

In the context of endothelin-3 (ET-3) stimulated preadipocyte growth, neither a p38 MAPK inhibitor nor a PKC inhibitor altered the effects of ET-3 on cell growth, while BQ-610 suppressed increases in phosphorylation of AMPK, c-JUN, and STAT3 proteins induced by ET-3. frontiersin.org This suggests that in this specific cellular context, p38 MAPK and PKC pathways may not be primary mediators of ET-3's growth-promoting effects, which appear to be more dependent on the ETA receptor and other pathways like AMPK, JNK/c-JUN, and STAT3. frontiersin.org

Another study investigating ET-1-induced lipolysis in adipocytes found that while the ERK inhibitor PD-98059 blocked ET-1-induced lipolysis, a p38 MAPK inhibitor (SB-203580) had no effect. physiology.org This further supports the idea that the involvement of p38 MAPK in endothelin signaling is context-dependent and varies across cell types and stimuli.

Joint Effects with PI3-K Inhibitors (Wortmannin, LY-294002)

The interplay between BQ-610 and inhibitors of phosphoinositide 3-kinases (PI3-K), such as Wortmannin (B1684655) and LY-294002, has also been investigated. Wortmannin is a non-specific, covalent inhibitor of PI3Ks with an in vitro inhibitory concentration (IC50) of around 5 nM. wikipedia.orgcenmed.comnih.govnih.gov LY-294002 is another widely used PI3K inhibitor, generally considered a non-selective research tool. tocris.comwikipedia.orgciteab.comtranscriptionfactor.orgguidetopharmacology.org

In human brain endothelial cells, both Wortmannin and LY-294002 were shown to inhibit ET-1-induced cell migration. physiology.org This study also demonstrated that ET-1-induced migration in these cells was dependent on both ETA and ETB receptors, as evidenced by inhibition with BQ-610 and BQ-788, respectively. physiology.org While this research highlights the involvement of the PI3-K pathway in ET-1-mediated migration, it does not explicitly detail synergistic or additive effects of co-administering BQ-610 with Wortmannin or LY-294002 in this specific context. However, it establishes that both ETA receptor activation and PI3-K signaling are crucial for this process.

Another study on ET-1-induced lipolysis in adipocytes reported that the PI 3-kinase inhibitor wortmannin had no effect on this process. physiology.org This contrasts with the findings in brain endothelial cells and underscores the cell-type specificity of signaling pathways activated by endothelin and the involvement of PI3-K.

While the search results confirm that BQ-610 is an ETA receptor antagonist and that Wortmannin and LY-294002 are PI3-K inhibitors, and some studies investigate the pathways they individually inhibit in response to endothelin, direct data detailing comparative pharmacological analyses or synergy studies specifically involving the co-administration of BQ-610 with Wortmannin or LY-294002 and presenting quantitative synergistic effects (e.g., using combination index values) were not prominently found within the provided search snippets. The studies primarily focus on the individual effects of inhibiting the ETA receptor or the PI3-K pathway on endothelin-mediated responses.

Concurrent Use with PKC and PKA Inhibitors

The concurrent use of BQ-610 with inhibitors of Protein Kinase C (PKC) and Protein Kinase A (PKA) has also been explored in various cellular contexts.

As mentioned in section 7.5.3, a study on ET-3 stimulated preadipocyte growth found that a PKC inhibitor did not alter the effects of ET-3 on cell growth, whereas BQ-610 did. frontiersin.org This suggests that PKC may not be a primary downstream effector in the ET-3/ETA receptor pathway regulating preadipocyte growth.

In the context of ET-1-induced lipolysis in adipocytes, the PKC inhibitor H-7 also had no effect. physiology.org This further supports a limited role for PKC in certain endothelin-mediated responses, at least in adipocytes.

Research on ET-1-induced migration in human brain endothelial cells, however, demonstrated that this migration was completely dependent on PKC activity, as shown by the effect of the PKC inhibitor bisindolylmaleimide-GF109203X. physiology.org This indicates that PKC is a crucial component of the signaling pathway in this specific cell type and response. While this study used BQ-610 to show ETA receptor involvement, it did not detail synergy studies with PKC inhibitors.

Regarding PKA inhibitors, the provided search results offer general information about PKA inhibitors like PKA Inhibitor IV and the peptide inhibitor PKI, noting their use in studying PKA function. scbt.comrndsystems.comnih.govtocris.com One study on ET-1-induced lipolysis in adipocytes included a PKA inhibitor (H-89) in the materials, but the provided snippet does not detail the results of its co-administration with BQ-610 or its effect on ET-1-induced lipolysis. physiology.org Another study mentioned that inhibition of adenylyl cyclase, which produces cAMP and activates PKA, by SQ-22536 did not block ET-1-induced lipolysis. physiology.org This indirectly suggests that the PKA pathway might not be critically involved in this specific ET-1-mediated effect in adipocytes.

Methodological Considerations and Research Paradigms Utilizing Bq 610

In Vitro Experimental Models and Techniques

In vitro methodologies provide a controlled environment to investigate the direct effects of BQ-610 on specific tissues, cells, and molecular pathways, minimizing the confounding variables present in whole organisms.

Isolated organ and tissue bath systems are foundational in pharmacology for studying the contractile and relaxant properties of various muscle types. reprocell.comnih.gov These preparations involve suspending freshly dissected tissues, such as blood vessels, airways, or cardiac muscle, in a chamber filled with a temperature-controlled and oxygenated physiological salt solution. nih.gov Changes in tissue tension are recorded by force transducers, allowing for the quantification of responses to pharmacological agents. reprocell.com

In the context of BQ-610, isolated organ preparations have been crucial for understanding its vascular effects. For example, in studies using isolated, constant flow-perfused rat hearts, BQ-610 was shown to antagonize the effects of endothelin-1 (B181129) (ET-1). nih.gov While ET-1 alone caused a shift of perfusion from the left to the right ventricular wall and a decrease in the cross-section of left ventricular conductance vessels, pretreatment with BQ-610 prevented these changes. nih.gov This demonstrates the compound's ability to specifically block the ET-1-induced vasoconstriction mediated by ETA receptors in the coronary vasculature.

Table 1: Effect of BQ-610 on Endothelin-1 Induced Changes in Isolated Rat Hearts

Experimental GroupKey ObservationEffect of BQ-610
Endothelin-1 (ET-1) aloneShift of perfusion from left to right ventricular myocardium; Decrease in left ventricular conductance vessel size (-32.6% ± 2.1%). nih.govN/A
BQ-610 infusion followed by ET-1Antagonized the effects of ET-1 on perfusion and vessel size. nih.govPrevented ET-1 induced changes. nih.gov
BQ-610 aloneNo effect on perfusion or vessel size. nih.govDemonstrated specificity for antagonizing ET-1 effects. nih.gov

Cell culture offers a reductionist approach to study the cellular mechanisms of drug action. The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and metabolism. nih.govnih.govplos.org Brain endothelial cells are fundamental components of the blood-brain barrier and are used to study its regulation and dysfunction in neurological diseases. nih.govnih.govfrontiersin.orgresearchgate.net

BQ-610 has been utilized in 3T3-L1 preadipocytes to investigate the signaling pathways involved in cell growth. One study found that endothelin-3 (ET-3) stimulated preadipocyte proliferation. researchgate.net The application of BQ-610, an ETA receptor antagonist, blocked the ET-3-induced increases in both cell number and DNA synthesis, indicating that this proliferative effect is mediated through the ETA receptor. researchgate.net This highlights the role of BQ-610 in dissecting receptor-specific signaling in adipocyte biology.

Assessing cell proliferation is fundamental to understanding the effects of compounds like BQ-610 on cell growth. Common methods include the Bromodeoxyuridine (BrdU) incorporation assay and the MTT assay.

The BrdU incorporation assay is a widely used method for detecting DNA synthesis. nih.govabcam.comresearchgate.net BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells. abcam.comcellsignal.com This incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of cells in the S phase of the cell cycle. abcam.comresearchgate.netcellsignal.com In the aforementioned study on 3T3-L1 preadipocytes, BQ-610 was shown to block the ET-3-induced increase in BrdU incorporation, confirming its anti-proliferative effect in this context. researchgate.net

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation. nih.govyoutube.com Viable, metabolically active cells contain NADPH-dependent enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. youtube.com The amount of formazan produced, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells. nih.govyoutube.com While a versatile tool, it's important to note that assay conditions can influence the results, and it may not always directly correlate with cell number under all experimental conditions, such as varying oxygen levels. nih.govresearchgate.net

To delve into the intracellular signaling pathways affected by BQ-610, researchers employ various molecular biology techniques.

Western blotting is a core technique used to detect specific proteins in a sample. For studying signaling pathways, it is particularly useful for analyzing protein phosphorylation, a key post-translational modification that often indicates protein activation. ptglab.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein, including antibodies that recognize only the phosphorylated form. bio-rad-antibodies.com In the study of 3T3-L1 preadipocytes, Western blotting revealed that BQ-610 suppressed the ET-3-induced phosphorylation of proteins such as AMPK, c-JUN, and STAT3. researchgate.net This provided direct evidence that BQ-610 inhibits the downstream signaling cascade activated by ET-3 through the ETA receptor.

Table 2: Effect of BQ-610 on ET-3-Induced Protein Phosphorylation in 3T3-L1 Preadipocytes

ConditionPhosphorylation of AMPKPhosphorylation of c-JUNPhosphorylation of STAT3
ET-3 aloneIncreasedIncreasedIncreased
BQ-610 + ET-3SuppressedSuppressedSuppressed

Data derived from a study on ET-3 signaling in preadipocytes. researchgate.net

mRNA expression analysis , often performed using techniques like quantitative polymerase chain reaction (qPCR), allows researchers to measure the levels of specific messenger RNA molecules. This provides insight into how a compound like BQ-610 might affect the transcription of genes downstream of ETA receptor activation.

Receptor binding assays are used to determine the affinity and specificity of a ligand for its receptor. wikipedia.org These assays typically involve incubating a source of receptors (like cell membranes) with a labeled ligand (often radioactive or fluorescent). nih.govrevvity.com In a competition binding assay, a constant concentration of the labeled ligand is co-incubated with varying concentrations of an unlabeled compound, such as BQ-610. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as Ki or IC50) of the unlabeled compound can be determined. This technique is fundamental to characterizing the potency and selectivity of receptor antagonists like BQ-610.

In Vivo Experimental Models and Methodologies

In vivo models are indispensable for understanding the physiological effects of a compound in a whole, living organism. nih.gov These studies, while more complex, provide crucial information about the integrated response to a drug, which cannot be fully replicated in vitro.

One example of an in vivo study utilizing BQ-610 investigated its role in cigarette smoke-induced cell proliferation in the airways and pulmonary arteries of rats. nih.gov In this model, rats were exposed to cigarette smoke with or without a prior intravenous infusion of BQ-610. Cell proliferation was quantified by measuring the incorporation of BrdU into cell nuclei. nih.gov The study found that cigarette smoke significantly increased cell proliferation in airway epithelium and walls, as well as in the endothelial and wall components of pulmonary arteries. nih.gov Pretreatment with BQ-610 significantly reduced this smoke-induced proliferation in multiple compartments. nih.gov These findings suggest that the proliferative effects of cigarette smoke are, at least in part, mediated through the stimulation of ETA receptors.

Table 3: Effect of BQ-610 on Cigarette Smoke-Induced Cell Proliferation in Rats

Tissue CompartmentEffect of Cigarette SmokeEffect of Pretreatment with BQ-610
Airway EpitheliumSignificant proliferationReduced proliferation (not to control levels) nih.gov
Airway WallSignificant proliferationReduced proliferation (not to control levels) nih.gov
Peribronchiolar Arterial EndotheliumSignificant proliferationReduced proliferation to control levels. nih.gov
Perialveolar Ductular Arterial WallSignificant proliferationReduced proliferation to control levels. nih.gov

Data derived from a study on mitogenesis in rat airways and vessels. nih.gov

The design of such in vivo experiments requires careful consideration of variables such as the choice of animal species, the establishment of appropriate controls, and the use of power analysis to ensure statistically significant results. nih.govyoutube.com

Application in Various Animal Species

BQ-610 has been investigated in a diverse range of animal models to understand its physiological role and therapeutic potential across different species, each chosen for specific anatomical and physiological similarities to human conditions.

Guinea-Pigs: The guinea pig is a frequently used model in biomedical research, particularly for studies involving the respiratory system, allergies, and infectious diseases mdpi.comnih.gov. Their airways and pulmonary arteries are utilized in isolated tissue studies to examine the effects of vasoactive substances nih.gov. The model is also valuable for investigating pulmonary vascular responses in the context of conditions like those induced by chronic intermittent hypoxia mdpi.com.

Rats: Rats are a standard model for preclinical trials and studies of human disease, including cardiovascular research nih.gov. Investigations using BQ-610 in rats have explored its ability to block cigarette smoke-induced cell proliferation in the airways and pulmonary vessels nih.gov. Further studies have examined the role of endothelin receptors in the rat hypothalamus, where BQ-610 was used to probe the regulation of tyrosine hydroxylase activity nih.gov.

Mice: Mice are the most commonly used animal in biomedical research due to their genetic tractability and similarity to human physiology nih.gov. They are used to model a wide array of human diseases, and cardiovascular parameters such as heart rate and mean arterial pressure are often evaluated in response to various stimuli researchgate.net.

Sheep: The sheep heart serves as a valuable model for testing cardiovascular devices and studying hemodynamic responses due to its anatomical and functional similarities to the human heart youtube.comnih.gov. Research in sheep models often involves the measurement of cardiac output, blood pressure, and regional blood flow to assess the effects of pharmacological agents or pathological states like hypoxia and sepsis youtube.comnih.gov.

Rabbits: Rabbits are established models for studying atherosclerosis and pulmonary hypertension youtube.commdpi.com. In the context of pulmonary arterial hypertension (PAH), research has utilized rabbit models to investigate the mechanisms of vascular remodeling and the role of the endothelin system in atrial arrhythmogenesis mdpi.comnih.gov.

Heifers: In reproductive physiology research, heifers (young female cows) are a key model. Studies have employed BQ-610 to investigate the role of the endothelin system in luteal function, demonstrating its importance in regulating the estrous cycle nih.gov.

Animal ModelArea of Research ApplicationKey Findings Related to Endothelin System
HeifersReproductive PhysiologyAntagonism of the ET-A receptor with BQ-610 delayed functional luteolysis, indicating a role for endothelin-1 in regulating luteal function nih.gov.
RatsPulmonary Pathophysiology & NeurobiologyBQ-610 reduced cigarette smoke-induced cell proliferation in airways and pulmonary arteries nih.gov. It also helped delineate the roles of ET-A and ET-B receptors in the hypothalamus nih.gov.
RabbitsPulmonary Hypertension & ArrhythmogenesisIn a model of monocrotaline-induced PAH, an ET-A antagonist mitigated endothelin-1-induced right atrial arrhythmogenesis nih.gov.

Different Routes of Research Administration

The route of administration is a critical variable in experimental design, determining the localization and systemic distribution of BQ-610.

Intravenous: This common route ensures rapid and complete systemic distribution of the compound. Intravenous infusion of BQ-610 has been used in rats to study its effects on smoke-induced mitogenesis in the lungs nih.gov.

Intramesenteric Artery: Direct administration into the mesenteric artery allows for targeted investigation of vascular responses within the intestinal circulation. While not specifically documented for BQ-610 in the provided sources, the infusion of vasodilators via this route is a known technique to study effects on mesenteric collateral blood flow nih.gov.

Intracisternal and Brain Ventricle: To bypass the blood-brain barrier and study the central effects of a compound, intracisternal or intracerebroventricular injections are employed researchgate.netreprocell.com. This method delivers the agent directly into the cerebrospinal fluid (CSF). Research involving BQ-610 has utilized direct application to brain tissue to investigate its role in hypothalamic function nih.gov.

Intrauterine: For studies focused on reproductive function, local administration into the uterus provides targeted delivery. Intrauterine infusions of BQ-610 in heifers were performed to specifically assess its effects on luteolysis nih.gov.

Physiological Monitoring Techniques

A variety of sophisticated techniques are used to monitor the physiological effects of BQ-610 in real-time.

Pulmonary Impedance: Techniques like electrical impedance tomography (EIT) are non-invasive methods for continuously monitoring lung ventilation and perfusion at the bedside nih.gov. Oscillometry is another method that provides detailed information on respiratory impedance, reflecting the mechanical properties of the respiratory system, including resistance and elastance (a reciprocal of lung compliance) adinstruments.com. These methods are crucial for assessing conditions like pulmonary fibrosis and the effects of substances that alter lung mechanics.

Hemodynamic Measurements: Monitoring hemodynamic parameters is fundamental in cardiovascular research. These measurements include cardiac output (the volume of blood pumped by the heart per minute), stroke volume, heart rate, and blood pressure youtube.com. Such parameters are essential for evaluating the systemic effects of vasoactive compounds like BQ-610 youtube.com. In sheep models, for instance, implanted flow probes are used to continuously measure cardiac output and renal blood flow nih.gov.

Isovolumic Registrations: The Langendorff isolated heart preparation is a classic ex vivo technique that allows for the study of cardiac contractile strength and heart rate without confounding in vivo factors. In this setup, a balloon is often inserted into the left ventricle to measure isovolumic contraction, a phase where the ventricle contracts against closed valves, causing a rapid rise in pressure without a change in volume. This provides a direct measure of myocardial contractility and is used to assess the effects of pharmacological agents on the heart muscle itself.

Monitoring TechniquePhysiological Parameter MeasuredRelevance to BQ-610 Research
Hemodynamic MeasurementsCardiac Output, Blood Pressure, Vascular Resistance youtube.com.Assesses the systemic vascular effects of antagonizing the ET-A receptor, which is critical in blood pressure regulation.
Isovolumic Registrations (Langendorff)Left Ventricular Developed Pressure (LVDP), dP/dt (rate of pressure change).Directly measures the inotropic (contractility) effects of BQ-610 on the heart muscle, isolated from systemic influences.
Pulmonary ImpedanceRespiratory resistance and reactance (elastance) adinstruments.com.Evaluates changes in lung mechanics and pulmonary vascular properties, relevant for conditions like pulmonary hypertension where ET-A antagonists are studied.

Assessment of Organ Function and Tissue Remodeling

Beyond immediate physiological monitoring, studies involving BQ-610 also assess its impact on organ function and long-term structural changes.

Organ Function: In heifers, the functional effect of BQ-610 was determined by measuring plasma progesterone (B1679170) levels, which serve as a key indicator of corpus luteum function and the process of luteolysis nih.gov. In the brain, its effect on neuronal function was assessed by measuring the activity of enzymes like tyrosine hydroxylase nih.gov.

Tissue Remodeling: Tissue remodeling refers to structural changes in tissues, often in response to injury or chronic stimuli. In rat studies, the impact of BQ-610 was assessed by examining its ability to prevent cigarette smoke-induced cell proliferation (mitogenesis) in the airway epithelium and pulmonary arteries, a key feature of pathological remodeling nih.gov. Similarly, in rabbit models of pulmonary hypertension, histopathology is used to examine changes in the thickness of the arterial wall and the narrowing of the vessel lumen, which are hallmarks of vascular remodeling mdpi.comnih.gov.

Translational Research Perspectives and Future Directions in Bq 610 Research

Implications for Therapeutic Development of Endothelin Receptor Antagonists

Research involving BQ-610 has been fundamental in validating the ET-A receptor as a viable therapeutic target for various cardiovascular and proliferative diseases. By demonstrating the beneficial effects of selective ET-A blockade in preclinical models, BQ-610 studies have laid the groundwork for the development of clinically approved endothelin receptor antagonists (ERAs). For instance, studies showing BQ-610's ability to counteract potent vasoconstriction have supported the rationale for using ERAs in conditions like pulmonary arterial hypertension (PAH) mdpi.com.

The therapeutic potential of ET-A antagonists has been demonstrated in experimental models of cerebral vasospasm following subarachnoid hemorrhage. In a rabbit model, BQ-610 treatment significantly reduced the constriction of the basilar artery lumen compared to untreated subjects, highlighting its therapeutic effect in mitigating vasospasm nih.gov. This proof-of-concept research underscores the therapeutic principle that has led to the clinical investigation of other ERAs for vasospastic disorders. Furthermore, the development of dual ERAs and next-generation selective ERAs has been informed by the foundational understanding of receptor function provided by tools like BQ-610 mdpi.comahajournals.org.

Table 1: Comparative Selectivity of BQ-610 and Clinically Relevant ERAs

Compound Primary Receptor Target(s) Key Research Indication(s) / Clinical Application
BQ-610 Selective ET-A Research tool for vasospasm, ischemia, cell proliferation nih.govnih.govnih.gov
Bosentan (B193191) Dual ET-A / ET-B Pulmonary Arterial Hypertension (PAH) mdpi.comamazonaws.com
Ambrisentan Selective ET-A Pulmonary Arterial Hypertension (PAH) mdpi.comcam.ac.uk
Macitentan Dual ET-A / ET-B Pulmonary Arterial Hypertension (PAH) mdpi.comcam.ac.uk

| Atrasentan | Selective ET-A | Investigated for diabetic nephropathy and cancer mdpi.commdpi.com |

Identification of Novel Therapeutic Targets and Strategies via BQ-610 Research

The use of BQ-610 to selectively inhibit the ET-A receptor has been instrumental in uncovering downstream signaling pathways and cellular processes that represent novel therapeutic targets. By isolating the effects of ET-A receptor activation, researchers can identify other key players in a disease cascade.

In a model of global cerebral ischemia and reperfusion, pretreatment with BQ-610 not only improved microvascular perfusion but also significantly attenuated postischemic leukocyte-endothelium interactions nih.gov. Specifically, the number of rolling leukocytes in postcapillary venules was markedly reduced in the BQ-610-treated group nih.gov. This finding suggests that the inflammatory response following ischemia is at least partially mediated by the ET-A receptor. This implicates the specific molecules and pathways governing leukocyte adhesion and inflammation as potential novel therapeutic targets for stroke and reperfusion injury.

Similarly, research on cigarette smoke-induced mitogenesis in rat airways and vessels showed that BQ-610 could block or significantly reduce cell proliferation in various pulmonary tissues nih.gov. This demonstrates that the proliferative signals initiated by cigarette smoke are mediated through the ET-A receptor. Consequently, the downstream intracellular signaling cascades responsible for this mitogenesis, once fully identified, could become targets for new therapies aimed at preventing smoking-related pulmonary vascular remodeling and disease.

Unexplored Biological Systems and Disease Models for BQ-610 Application

While BQ-610 has been extensively studied in cardiovascular and pulmonary systems, its utility in other biological contexts remains less explored, presenting opportunities for future research. Emerging evidence suggests its potential application in ocular and renal disease models.

Studies on human lamina cribrosa (LC) cells, which are relevant to glaucoma, have shown that these cells express functional ET-A receptors. The increase in intracellular calcium concentration induced by endothelin-1 (B181129) (ET-1) in these cells was blocked by BQ-610, confirming the role of the ET-A receptor in their signaling researchgate.net. This suggests that BQ-610 could be a valuable tool for investigating the role of ET-A in the pathogenesis of glaucomatous optic neuropathy and for exploring ET-A antagonism as a potential therapeutic strategy.

In renal research, BQ-610 has been used to demonstrate that human mesangial cells express abundant ET-A receptors that mediate cell growth physiology.org. The ET-1-induced mitogenesis in these cells was significantly reduced by BQ-610 physiology.org. These findings open the door for using BQ-610 in more complex models of kidney disease, such as diabetic nephropathy or glomerulosclerosis, to dissect the role of ET-A receptor-mediated signaling in renal fibrosis and cell proliferation.

Advanced Methodologies for Investigating BQ-610's Molecular Interactions

A variety of sophisticated methodologies have been employed to characterize the molecular interactions of BQ-610, providing a deep understanding of its function. These techniques can be expanded upon with more advanced technologies to further refine our knowledge.

Radioligand binding studies have been crucial for quantifying the affinity of BQ-610 for the ET-A receptor and confirming its selectivity. For example, competitive displacement assays using 125I-labeled ET-1 in cultured human mesangial cells showed that BQ-610 competed for approximately 82% of the binding sites, confirming the predominance of the ET-A subtype physiology.org.

Functional and imaging techniques have provided dynamic insights into the effects of BQ-610. Intravital fluorescent microscopy was used to observe the pial microcirculation in real-time, demonstrating that BQ-610 improved microvascular perfusion and reduced leukocyte rolling in a cerebral ischemia model nih.gov. At the cellular level, calcium imaging with fluorescent dyes like Fura-2 has been used to show that BQ-610 effectively prevents ET-1-induced increases in intracellular calcium in optic nerve head astrocytes, thereby blocking a key signaling event arvojournals.org.

Future research could employ advanced methodologies such as Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to study receptor dimerization and the conformational changes that occur when BQ-610 binds to the ET-A receptor. Furthermore, cryogenic electron microscopy (Cryo-EM) could provide high-resolution structural data of the BQ-610-receptor complex, offering a precise blueprint for designing next-generation antagonists.

Table 2: Methodologies Used to Study BQ-610's Molecular Interactions

Methodology Purpose Key Finding
Radioligand Binding Assays To determine receptor affinity and selectivity. Confirmed high selectivity of BQ-610 for ET-A receptors over ET-B receptors in various cell types physiology.org.
Intravital Microscopy To visualize microcirculatory changes in live tissue. Showed BQ-610 attenuates post-ischemic inflammatory reactions and improves perfusion nih.gov.
Calcium Imaging (Fura-2) To measure intracellular calcium signaling. Demonstrated BQ-610 blocks ET-1-induced calcium mobilization in astrocytes and lamina cribrosa cells researchgate.netarvojournals.org.
Cell Proliferation Assays (BrdU) To quantify mitogenesis. Revealed BQ-610 inhibits ET-1-driven proliferation in renal mesangial cells and airway smooth muscle nih.govphysiology.org.

| RT-PCR & Immunoblotting | To analyze receptor mRNA and protein expression. | Used to confirm the presence of ET-A receptor targets for BQ-610 in specific cell populations physiology.org. |

Role of BQ-610 in Understanding Endothelin Receptor Heterogeneity and Cross-Talk

A primary contribution of BQ-610 to pharmacology is its role as a tool to dissect the distinct functions of ET-A and ET-B receptors. Because of its high selectivity, BQ-610 can be used to isolate and study ET-A-mediated effects or to unmask the activity of ET-B receptors.

In studies of the cardiovascular system, BQ-610 has been used in conjunction with the ET-B selective antagonist BQ-788 to differentiate receptor roles in regulating vascular tone and respiratory function in the rat brainstem ahajournals.org. This dual-antagonist approach is a classic pharmacological strategy for parsing the contributions of different receptor subtypes to a physiological response.

Research in human lamina cribrosa cells showed that while BQ-610 blocked ET-1-induced calcium increases, it also played a role in modulating nitric oxide (NO) release, an effect that was also sensitive to the ET-B antagonist BQ-788 researchgate.net. This suggests a complex interplay, or cross-talk, between the receptor subtypes in regulating cellular function. Furthermore, studies have shown that prolonged exposure to ET-1 can lead to a down-regulation of ET-A receptor expression while increasing ET-B receptor expression, indicating a dynamic regulatory cross-talk between the two receptor populations that can be investigated using selective antagonists like BQ-610 researchgate.net. This ability to differentiate receptor function is critical, as ET-A and ET-B receptors often have opposing effects; for instance, ET-A receptors are primarily vasoconstrictive, while endothelial ET-B receptors can mediate vasodilation and clearance of circulating ET-1 cam.ac.uk.

Q & A

Q. How can researchers contextualize BQ-610’s findings within broader therapeutic landscapes?

  • Methodological Guidance :
  • Map BQ-610’s targets onto pathway databases (e.g., KEGG, Reactome).
  • Compare efficacy/safety profiles with existing drugs using network pharmacology.
  • Engage interdisciplinary teams to evaluate translational potential .

Data Presentation and Reproducibility

Challenge Solution Reference
Conflicting dose-response curvesStandardize assay conditions (pH, temperature)
Low statistical powerPre-study power analysis with α=0.05, β=0.2
Unreported metabolitesUse high-resolution mass spectrometry (HRMS)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.